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  • Product: Methyl altropyranoside
  • CAS: 29411-57-2

Core Science & Biosynthesis

Foundational

Physical Properties and Melting Point of Methyl D-Altropyranoside: A Comprehensive Technical Guide

Executive Summary Methyl D-altropyranoside is a rare, synthetic O-glycoside that serves as a pivotal building block in advanced carbohydrate chemistry and drug development. Due to the unique stereochemical arrangement of...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl D-altropyranoside is a rare, synthetic O-glycoside that serves as a pivotal building block in advanced carbohydrate chemistry and drug development. Due to the unique stereochemical arrangement of its hydroxyl groups, the unprotected sugar exhibits profound hygroscopicity, complicating direct physical characterization. This whitepaper provides an in-depth analysis of the physical properties of methyl D-altropyranoside, details the causality behind its synthetic workflows, and establishes self-validating protocols for its isolation and precise melting point (MP) determination.

Structural Chemistry and Conformational Dynamics

Methyl D-altropyranoside (Molecular Formula: C7H14O6)[1] is characterized by its heavily crowded stereocenter configuration. In its favored 4C1​ chair conformation, the hydroxyl groups at the C-2 and C-3 positions are oriented axially.

This structural motif is the root cause of the compound's physical behavior. The axial hydroxyls create significant steric hindrance and disrupt the formation of a highly ordered, tightly packed crystal lattice. Consequently, the pure, unprotected methyl α -D-altropyranoside rarely crystallizes readily at ambient conditions; instead, it aggressively coordinates with atmospheric moisture to form a viscous syrup or an amorphous, hygroscopic solid[2]. To obtain reliable, sharp melting points, researchers must synthesize sterically locked or protected derivatives (such as benzylidene or di-O-methyl analogs)[3].

Physical Properties Profile

To facilitate easy comparison, the quantitative physical data for methyl D-altropyranoside and its widely utilized crystalline derivatives are summarized below.

Table 1: Physical Properties and Melting Points

PropertyValueReference / Condition
Molecular Formula C7H14O6[1]
Molecular Weight 194.18 g/mol Computed[4]
Physical State (Unprotected) Hygroscopic syrup / Amorphous solidAmbient conditions[2]
MP (4,6-O-benzylidene-3-O-methyl- β -D-altropyranoside) 94–96 °CRecrystallized (EtOH/Hexane)[5]
MP (4,6-O-benzylidene-2-deoxy-2-methyl- α -D-altropyranoside) 109–110 °CRecrystallized (Ether/Hexane)[3]
MP (6-bromo-4-O-benzoyl-3-O-methyl-6-deoxy- α -D-altropyranoside) 228–235 °CHighly crystalline derivative[6]

Experimental Workflows and Protocols

Regioselective Synthesis via Epoxide Ring Opening

Because direct Fischer glycosidation of D-altrose yields a complex mixture of anomers and ring sizes, the standard synthetic route relies on the regioselective ring-opening of an epoxide precursor.

Step-by-Step Methodology:

  • Reactant Preparation: Dissolve methyl 2,3-anhydro-4,6-O-benzylidene- α -D-allopyranoside in a strong alkaline solution (e.g., potassium hydroxide in refluxing methanol or aqueous media).

  • Nucleophilic Attack (Reflux): Heat the mixture to reflux. Causality: The alkaline conditions strictly enforce the Fürst-Plattner rule. The nucleophile attacks the C-2 position, driving a trans-diaxial ring opening that yields the thermodynamically stable altro-configuration rather than the gluco-isomer[3].

  • Isolation: Neutralize the reaction mixture with a weak acid, extract the organic phase with chloroform, and wash with brine. Dry the organic layer over anhydrous Na2SO4 to remove residual water.

  • Crystallization: Evaporate the solvent in vacuo and recrystallize the crude methyl 4,6-O-benzylidene- α -D-altropyranoside from an ethanol/hexane mixture.

Synthesis_Workflow A Methyl 2,3-anhydro-4,6-O-benzylidene -α-D-allopyranoside B Alkaline Ring Opening (KOH, Reflux) A->B Trans-diaxial attack C Methyl 4,6-O-benzylidene -α-D-altropyranoside B->C Regioselective opening D Acidic Deprotection (H+, H2O) C->D Benzylidene hydrolysis E Methyl α-D-altropyranoside (Target Compound) D->E Purification

Fig 1: Synthesis of methyl α-D-altropyranoside via trans-diaxial epoxide ring opening.

Rigorous Melting Point Determination

A self-validating protocol is required to ensure that the melting point data is not artificially depressed by the sugar's inherent hygroscopicity.

Step-by-Step Methodology:

  • Sample Preparation: Dry the recrystallized derivative in a vacuum desiccator over phosphorus pentoxide (P2O5) for 24 hours to achieve a constant weight. Causality: Axial hydroxyls strongly coordinate water molecules; residual moisture acts as a plasticizer, which will broaden and depress the melting point.

  • Capillary Loading: Pulverize the dried crystals into a fine, uniform powder using an agate mortar. Load exactly 2-3 mm of the powder into a standard glass capillary tube.

  • Apparatus Calibration: Calibrate the melting point apparatus using a certified reference standard (e.g., benzoic acid, MP 122.4 °C) to ensure thermal accuracy prior to the run.

  • Heating Ramp: Rapidly heat the block to 10 °C below the expected melting point (e.g., 100 °C for the 2-deoxy-2-methyl derivative[3]). Reduce the heating rate to a strict 1 °C/min. Causality: A slow ramp rate ensures thermal equilibrium between the heating block and the sample, preventing thermal lag and allowing for a sharp, accurate melt phase observation.

  • Observation: Record T1​ (onset of liquid formation) and T2​ (complete liquefaction). A highly pure derivative will exhibit a narrow melting range ( ΔT≤1.5 °C).

MP_Characterization Sample Crude Altropyranoside (Syrup/Hygroscopic) Decision Physical State? Sample->Decision Deriv Derivatization (e.g., Benzylidenation) Decision->Deriv If Syrup Cryst Recrystallization (EtOH/Hexane) Decision->Cryst If Solid Deriv->Cryst Stable Derivative MP Capillary MP Determination (1-2 °C/min ramp) Cryst->MP Dry Crystals NMR NMR / MS Validation (Stereochemical Proof) Cryst->NMR Structural Check

Fig 2: Workflow for the physical characterization and melting point determination.

Applications in Advanced Therapeutics

The precise structural manipulation of methyl D-altropyranoside is not merely an academic exercise; it has direct implications in modern drug development.

  • Metabolic Therapeutics: Highly modified altropyranoside derivatives have been patented as core intermediates in the synthesis of steroidal appetite suppressants derived from Hoodia species[6].

  • Oligonucleotide Therapies: The altropyranoside scaffold is utilized to synthesize 1',3'-di-O-methyl altropyranoside nucleoside analogs (DMANA). These modified nucleosides are incorporated into antisense oligonucleotides to evaluate binding affinities and enhance the metabolic stability of RNA/DNA duplexes[7].

References

  • PubChem Database. "Methyl altropyranoside | C7H14O6 | CID 12245515". National Center for Biotechnology Information.[Link]

  • Van Heerden, F. R., et al. "Pharmaceutical compositions having appetite suppressant activity".
  • Yoshimura, J., et al. "Synthesis of Methyl 2,3-di-O-methyl- α -D-sibirosaminide". Chemistry Letters, 1980.[Link]

  • Sharma, M., et al. "Concerning the mechanism of the reaction of methyllithium with methyl 2,3-anhydro-4,6-O-benzylidene- α -D-allopyranoside". Canadian Journal of Chemistry.[Link]

  • Sato, K., et al. "Branched-chain Sugars. XVII. Stereoselectivity in the Oxidation of Several Methyl 4,6-O-Benzylidene-2-C- and -3-C-methyl- β -D-hexopyranosides". Bulletin of the Chemical Society of Japan.[Link]

  • Hocek, M., et al. "Modification of Purine and Pyrimidine Nucleosides by Direct C-H Bond Activation". Molecules (MDPI), 2015.[Link]

Sources

Exploratory

Chemical Origins and Synthetic Pathways of Methyl Altropyranoside: A Technical Guide

Introduction and Chemical Origins Methyl altropyranoside is a synthetic derivative of D-altrose, an aldohexose that is a C-3 epimer of D-mannose. Due to the unique stereochemistry of its hydroxyl groups, methyl altropyra...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Chemical Origins

Methyl altropyranoside is a synthetic derivative of D-altrose, an aldohexose that is a C-3 epimer of D-mannose. Due to the unique stereochemistry of its hydroxyl groups, methyl altropyranoside serves as a critical chiral building block in advanced carbohydrate chemistry and the development of modified oligonucleotide therapeutics.

The chemical origins of its reactivity lie in its conformational dynamics. Unlike D-glucose, which rigidly adopts a ⁴C₁ chair conformation, methyl α-D-altropyranoside exists in a dynamic equilibrium between the ⁴C₁ and ¹C₄ chair conformations. As demonstrated in a1[1], this puckering equilibrium is highly sensitive to the dielectric constant of the solvent. This structural flexibility allows altropyranoside derivatives to be forced into specific pairing conformations when incorporated into nucleic acid analogs, albeit sometimes with an energetic penalty.

Strategic Synthetic Pathways: The D-Glucose Chiral Pool

Synthesizing rare sugars directly is often cost-prohibitive. Therefore, researchers utilize the abundant and inexpensive D-glucose chiral pool. The foundational pathway for the2[2] relies on a sequence of regioselective protections, nucleophilic substitutions, and stereoinverting epoxide ring openings.

The causality behind this route is rooted in steric and electronic differentiation:

  • Regioselective Tosylation: When methyl α-D-glucopyranoside is treated with tosyl chloride, the primary C6-OH reacts first due to lack of steric hindrance. The C2-OH reacts next, activated by the inductive electron-withdrawing effect of the adjacent anomeric center.

  • Selective Acetylation: A naked acetate nucleophile in a polar aprotic solvent (DMF) selectively displaces the primary C6-tosylate via an Sₙ2 mechanism, leaving the sterically shielded secondary C2-tosylate intact.

  • Epoxide Formation and Diaxial Opening: Treatment with aqueous KOH saponifies the C6-acetate and deprotonates the C3-OH. The resulting C3-alkoxide performs an intramolecular Sₙ2 attack on C2, expelling the tosylate to form an intermediate allo-epoxide. Subsequent hydroxide attack follows the Fürst-Plattner rule , opening the epoxide trans-diaxially to yield the inverted altro stereochemistry.

Workflow1 A Methyl α-D-glucopyranoside B TsCl / Pyridine (Regioselective Tosylation) A->B C 2,6-di-O-tosyl derivative B->C D NaOAc / DMF (SN2 Displacement) C->D E 6-O-acetyl-2-O-tosyl derivative D->E F Aqueous KOH (Epoxide Formation & Opening) E->F G Methyl α-D-altropyranoside F->G

Synthetic workflow from D-glucose to methyl α-D-altropyranoside.

Advanced Applications: Synthesis of DMANA

Methyl altropyranoside has found significant utility in the synthesis of modified oligonucleotides. Specifically, it is the precursor for 1',3'-di-O-methylaltropyranoside nucleic acids (DMANA) [3].

As detailed in the 3[3], these analogs were designed to explore the thermodynamic stability of six-membered ring-containing nucleic acids. The synthesis requires the regioselective epoxide ring opening of a 1',3'-di-O-methylglycosidic protected analogue using the sodium salts of nucleobases (e.g., uracil or adenine). The causality of using high temperatures (120–130 °C) in DMF is to provide sufficient activation energy for the bulky nucleobase to overcome the steric hindrance of the pyranose ring, while DMF solvates the sodium cation to maximize the nucleophilicity of the base.

Workflow2 A 1',3'-di-O-methylglycosidic Epoxide C DMF, 120-130°C (Regioselective Attack) A->C B Nucleobase Sodium Salt (Uracil/Adenine) B->C D DMANA Monomer C->D

Synthesis of DMANA monomers via regioselective epoxide ring opening.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems, incorporating critical analytical checkpoints.

Protocol 1: Synthesis of Methyl α-D-altropyranoside

Step 1: Regioselective Tosylation

  • Dissolve methyl α-D-glucopyranoside (1 eq) in anhydrous pyridine at 0 °C.

  • Add p-toluenesulfonyl chloride (TsCl) (2.2 eq) portion-wise over 30 minutes.

  • Stir at 14 °C for 24 hours.

  • Validation Checkpoint: Perform TLC (Silica, Hexane/EtOAc 3:1). The reaction is complete when the starting material spot disappears. Confirm the 2,6-di-O-tosyl derivative via ¹H NMR (appearance of two distinct aromatic methyl singlets at ~2.4 ppm).

Step 2: Sₙ2 Displacement at C6

  • Dissolve the 2,6-di-O-tosyl derivative in anhydrous DMF.

  • Add anhydrous sodium acetate (3 eq) and heat to 80 °C for 12 hours.

  • Validation Checkpoint: Extract with EtOAc and wash heavily with brine to remove DMF. IR spectroscopy must show a strong carbonyl stretch at ~1740 cm⁻¹, confirming successful acetate substitution at C6.

Step 3: Epoxide Formation and Ring Opening

  • Treat the 6-O-acetyl-2-O-tosyl derivative with 10% aqueous KOH.

  • Reflux the mixture for 4 hours to drive the diaxial ring opening.

  • Neutralize with Amberlite IR-120 (H⁺ form) resin, filter, and concentrate.

  • Validation Checkpoint: Analyze via ¹H NMR. The coupling constants ( J1,2​ and J2,3​ ) will be characteristically small (< 3 Hz), confirming the equatorial-axial relationships inherent to the altro configuration, validating the stereochemical inversion.

Protocol 2: Epoxide Ring Opening for DMANA Synthesis
  • Suspend the sodium salt of the target nucleobase (uracil or adenine, 2 eq) in anhydrous DMF.

  • Add the 1',3'-di-O-methylglycosidic epoxide intermediate (1 eq).

  • Heat the sealed reaction vessel to 120–130 °C for 16 hours.

  • Validation Checkpoint: Monitor via LC-MS. The appearance of a peak corresponding to the [M+H]⁺ mass of the nucleobase-conjugated altrohexitol derivative confirms the successful regioselective attack. UV absorption at 260 nm will further validate nucleobase incorporation.

Quantitative Data Presentation

The structural modifications of methyl altropyranoside directly impact the thermodynamic stability of the resulting nucleic acid duplexes. The table below summarizes the conformational properties and the melting temperature ( Tm​ ) shifts when these analogs are hybridized to natural RNA[3],[1].

CompoundPrimary Conformation Tm​ Shift vs RNA (°C/mod)Key Structural Feature
Methyl α-D-altropyranoside ⁴C₁ ⇌ ¹C₄ EquilibriumN/ADynamic puckering dependent on solvent dielectric constant.
DMANA (Adenine) ¹C₄0.0 to +0.2Axial 3'-O-methyl moiety; structurally tolerated in dsRNA.
DMANA (Uracil) ¹C₄-0.3Energetic penalty incurred when forced into the required pairing conformation.
HNA (Reference) ⁴C₁+1.0 to +2.0Conformationally restricted hexitol ring; highly stabilizing.

References

  • Conversion of D-glucose to Methyl alpha-D-altropyranoside Derivatives Source: Journal of the Serbian Chemical Society (via ResearchGate) URL:[Link]

  • Hybridisation Potential of 1',3'-Di-O-methylaltropyranoside Nucleic Acids Source: Molecules (MDPI / PubMed Central) URL:[Link]

  • Synergy of Theory, NMR, and Rotational Spectroscopy to Unravel Structural Details of D-Altroside Puckering and Side Chain Orientation Source: ResearchGate URL:[Link]

Sources

Foundational

The Pivotal Role of Methyl Altropyranoside in Complex Carbohydrate Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Introduction: The Enigmatic Altrose and its Methyl Glycoside In the vast and intricate world of carbohydrate chemistry, D-altrose is a relatively rare hexop...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Enigmatic Altrose and its Methyl Glycoside

In the vast and intricate world of carbohydrate chemistry, D-altrose is a relatively rare hexopyranose, an epimer of D-glucose at both C-2 and C-3. This unique stereochemical arrangement imbues altropyranosides with distinct conformational properties and reactivities, making them valuable tools and building blocks in the synthesis of complex oligosaccharides and glycoconjugates. Methyl α-D-altropyranoside, as the simplest glycoside of altrose, serves as a fundamental entry point for accessing more complex altrose-containing structures. Its study provides crucial insights into the conformational behavior of the altropyranose ring and its influence on glycosylation reactions. This technical guide, intended for researchers in glycochemistry and drug development, will delve into the synthesis, conformational nuances, and strategic applications of methyl altropyranoside in the construction of complex carbohydrate architectures.

I. Synthesis of Methyl α-D-Altropyranoside: Navigating Stereochemical Challenges

The synthesis of methyl α-D-altropyranoside is not as straightforward as that of its more common glucose or mannose counterparts due to the scarcity of D-altrose. Synthetic strategies often involve multi-step sequences starting from more abundant monosaccharides, requiring careful manipulation of stereocenters.

A. Fischer Glycosylation: A Classic Approach

The most direct method for the synthesis of methyl glycosides is the Fischer glycosylation, which involves treating the free sugar with an alcohol in the presence of an acid catalyst. While a direct Fischer glycosylation of D-altrose with methanol would yield methyl altropyranoside, the high cost and limited availability of D-altrose make this approach less common.

A more practical approach involves the synthesis of D-altrose from a more readily available precursor, such as D-glucose or D-galactose, followed by Fischer glycosylation.

Conceptual Workflow for Fischer Glycosylation:

Caption: General workflow for the synthesis of methyl altropyranoside via Fischer glycosylation.

B. Modern Synthetic Protocol: An Exemplar from a Related C4-Epimer

A contemporary and efficient method for Fischer glycosylation utilizes solid-supported acid catalysts, which simplify purification. A protocol for the synthesis of the C4-epimer, methyl α-D-tagatopyranoside, provides a valuable template that can be adapted for D-altrose[1].

Experimental Protocol: Synthesis of Methyl α-D-tagatopyranoside (Adaptable for Methyl α-D-altropyranoside) [1]

  • Preparation: To a suspension of D-tagatose (1.0 eq) in anhydrous methanol (approx. 5 mL per gram of sugar), add Amberlyst 15 (H⁺ form) resin (approx. 0.1 g per gram of sugar).

  • Reaction: Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: Filter the reaction mixture to remove the Amberlyst resin. Wash the resin with a small amount of methanol.

  • Purification: Concentrate the combined filtrate and washings under reduced pressure. The resulting residue, containing a mixture of anomers, is purified by silica gel column chromatography (e.g., using a dichloromethane/methanol gradient) to afford the pure methyl α-D-tagatopyranoside[1].

This protocol can be conceptually applied to D-altrose to yield methyl α-D-altropyranoside, with optimization of reaction time and chromatographic conditions likely being necessary.

II. The Conformational Landscape of Methyl Altropyranoside

The stereochemical arrangement of the hydroxyl groups in the altropyranose ring, with axial hydroxyls at C-2 and C-3 in the typical ⁴C₁ chair conformation, leads to a unique conformational behavior that distinguishes it from other hexopyranosides.

A. Preference for the ⁴C₁ Chair Conformation

Extensive conformational analysis, including NMR spectroscopy and computational modeling, has shown that methyl α-D-altropyranoside predominantly adopts the ⁴C₁ chair conformation in both polar and nonpolar solvents, as well as in the gas phase and crystalline state. This conformational preference is a key determinant of its reactivity and how it is recognized by other molecules.

Conformational Equilibrium of Methyl α-D-Altropyranoside:

Caption: Predominant ⁴C₁ chair conformation of methyl α-D-altropyranoside in equilibrium with higher energy boat and skew-boat forms.

B. Spectroscopic Signature

The conformational properties of methyl altropyranoside are reflected in its NMR spectra. The coupling constants between vicinal protons provide valuable information about their dihedral angles and, consequently, the ring conformation.

Representative NMR Data for a Methyl Pyranoside (Methyl α-D-tagatopyranoside, C4-epimer of Methyl α-D-altropyranoside) [1]

ProtonChemical Shift (δ, ppm) in CD₃ODCoupling Constants (J, Hz)CarbonChemical Shift (δ, ppm) in CD₃OD
H-33.86J₃,₄ = 3.3C-158.8
H-53.80J₅,₆b = 10.5, J₄,₅ = 9.5, J₅,₆a = 5.7C-2102.8
H-43.71J₄,₅ = 9.5, J₃,₄ = 3.3C-370.8
H-1a3.69J₁a,₁b = 12.0C-472.9
H-6a3.64J₆a,₆b = 10.7, J₅,₆a = 5.7C-567.8
H-1b3.58J₁a,₁b = 12.0C-664.5
H-6b3.27J₆a,₆b = 10.7, J₅,₆b = 10.5OCH₃48.0
OCH₃3.25-

Note: This data is for methyl α-D-tagatopyranoside and serves as a representative example of the type of data obtained for methyl pyranosides. The chemical shifts and coupling constants for methyl α-D-altropyranoside will differ due to the different stereochemistry.

III. Methyl Altropyranoside as a Strategic Building Block in Oligosaccharide Synthesis

The unique stereochemistry and conformational properties of methyl altropyranoside make it a valuable building block for the synthesis of complex oligosaccharides. Its hydroxyl groups can be selectively protected and activated to serve as either a glycosyl donor or acceptor.

A. Role as a Glycosyl Acceptor

With its multiple free hydroxyl groups, methyl altropyranoside can act as a glycosyl acceptor. The relative reactivity of these hydroxyl groups can be influenced by protecting group strategies, allowing for regioselective glycosylation. For example, the use of a 4,6-O-benzylidene protecting group on a similar mannoside derivative directs glycosylation to the C-2 and C-3 positions.

Illustrative Glycosylation Reaction using an Altrosamine Donor:

A study on the synthesis of D-altrosamine building blocks demonstrated the glycosylation of various acceptors with an altrosamine donor. For instance, the reaction of an altrosamine donor with a 6-OH acceptor, methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside, showcases the formation of a disaccharide[2].

Experimental Protocol: Glycosylation with an Altrosamine Donor [2]

  • Preparation: A mixture of the altrosamine donor (1.0 eq), the glycosyl acceptor (1.2 eq), and freshly activated molecular sieves (4 Å) in anhydrous dichloromethane is stirred under an argon atmosphere for 1 hour at room temperature.

  • Initiation: The reaction mixture is cooled to -78 °C, and a pre-cooled solution of N-iodosuccinimide (NIS) (1.2 eq) and triflic acid (TfOH) (0.1 eq) in anhydrous dichloromethane is added dropwise.

  • Reaction: The reaction is allowed to warm to room temperature and stirred for 1-2 hours, with progress monitored by TLC.

  • Work-up: The reaction is quenched with a saturated aqueous solution of sodium thiosulfate and extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • Purification: The crude product is purified by silica gel column chromatography to yield the desired disaccharide. In one reported example, a 65% yield with complete α-selectivity was achieved[3].

Glycosylation Workflow:

Caption: A typical workflow for a chemical glycosylation reaction.

B. Conversion to a Glycosyl Donor

Through appropriate chemical modifications, methyl altropyranoside can be converted into a glycosyl donor. This typically involves protection of the hydroxyl groups, followed by the introduction of a suitable leaving group at the anomeric position (after removal of the methyl group).

IV. The Role of Methyl Altropyranoside in Drug Development and Glycobiology

While direct applications of methyl altropyranoside in pharmaceuticals are not extensively documented, its importance lies in its role as a precursor to more complex, biologically active oligosaccharides. The stereochemistry of altrose-containing oligosaccharides can significantly influence their interaction with biological targets.

Potential Therapeutic Applications of Functional Oligosaccharides:

Functional oligosaccharides, a class of compounds that can be synthesized using building blocks like methyl altropyranoside, have shown a range of biological activities with therapeutic potential[4][5]:

  • Prebiotic Effects: They can modulate the gut microbiota, promoting the growth of beneficial bacteria[6].

  • Anti-inflammatory and Antioxidant Properties: Certain oligosaccharides have been shown to possess anti-inflammatory and antioxidant activities[6].

  • Modulation of Metabolic Processes: Some oligosaccharides can influence glucose and lipid metabolism, suggesting potential applications in managing metabolic disorders[4].

  • Antibacterial and Antifungal Activity: Derivatives of simple methyl glycosides, such as methyl α-D-glucopyranoside, have demonstrated antibacterial and antifungal properties, highlighting the potential for developing novel antimicrobial agents based on carbohydrate scaffolds[7].

The unique three-dimensional structure of altrose-containing oligosaccharides can lead to specific interactions with proteins, such as lectins and enzymes, making them interesting targets for the development of inhibitors or modulators of these biological processes. The synthesis of such complex molecules relies on the availability and understanding of fundamental building blocks like methyl altropyranoside.

V. Conclusion

Methyl α-D-altropyranoside, despite being derived from a rare sugar, holds a significant position in the field of complex carbohydrate chemistry. Its unique stereochemistry dictates a distinct conformational preference that influences its reactivity and recognition. As a versatile building block, it provides access to a wide array of complex altrose-containing oligosaccharides. While direct therapeutic applications are still emerging, the foundational role of methyl altropyranoside in the synthesis of biologically active glycans underscores its importance for researchers, scientists, and drug development professionals. A thorough understanding of its synthesis, conformational behavior, and strategic use in glycosylation reactions is paramount for the continued advancement of glycochemistry and the development of novel carbohydrate-based therapeutics.

References

  • Glucopyranoside Derivatives as Antibacterial and Antifungal Agents: QSAR, Molecular Docking and ADMET Analyses. Advanced Journal of Chemistry, Section A. [Link]

  • Synthesis of 3-C-Methyl-d-Mannopyranoside Derivatives Functionalized at the 3-Position. ACS Omega. [Link]

  • Biological activities and potential therapeutic applications of functional oligosaccharides. Journal of Functional Foods. [Link]

  • Scheme of the acceptor reaction of dextransucrase with methyl a-D-glucopyranoside and sucrose. ResearchGate. [Link]

  • Methyl α-d-Tagatopyranoside. MDPI. [Link]

  • Electronic Supporting Information. The Royal Society of Chemistry. [Link]

  • Preparation, structural characterization, biological activity, and nutritional applications of oligosaccharides. Food Chemistry: X. [Link]

  • Synthesis and glycosidation of building blocks of D-altrosamine. Frontiers in Chemistry. [Link]

  • Bioactive Oligosaccharide Natural Products. National Institutes of Health. [Link]

  • Synthesis of methyl-alpha-D-glucopyranoside. PrepChem.com. [Link]

  • Methyl glycosides are identified as glycosyl donors for the synthesis of glycosides, disaccharides and oligosaccharides. Royal Society of Chemistry. [Link]

  • Oligosaccharides as Potential Therapeutics against Atherosclerosis. MDPI. [Link]

  • (PDF) Glucopyranoside Derivatives as Potential Antimicrobial Agents: Synthesis, Anticancer, DFT, Molecular Docking, Molecular Dynamics and ADMET Predictions. ResearchGate. [Link]

  • Synthesis of regioselectively protected building blocks of benzyl β-d-glucopyranoside. National Institutes of Health. [Link]

  • α-D-Glucopyranoside, methyl. NIST WebBook. [Link]

  • A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. [Link]

  • Production of 1,4:3,6-dianhydro-α-d-glucopyranose from methyl 3,6-anhydro-α-d-glucopyranoside and its taste identification. Semantic Scholar. [Link]

  • Synthesis and Molecular Structure of Methyl 4-O-methyl-α-D-glucopyranuronate. MDPI. [Link]

  • Streamlined access to carbohydrate building blocks: methyl 2,4,6-tri-O-benzyl-α-D-glucopyranoside. National Institutes of Health. [Link]

  • Synthesis and glycosidation of building blocks of D-altrosamine. IRL @ UMSL. [Link]

  • Oligosaccharides: a comprehensive review of various types, biological activities and emerging health benefits. ResearchGate. [Link]

  • Binding modes of methyl α-d-glucopyranoside to an artificial receptor in crystalline complexes. National Institutes of Health. [Link]

  • Methyl-Containing Pharmaceuticals. National Institutes of Health. [Link]

  • Design, Synthesis, and Utility of Defined Molecular Scaffolds. MDPI. [Link]

  • Design and Synthesis of 3-D Building Blocks for Medicinal Chemistry Andres Ricardo Gomez Angel. University of Oxford. [Link]

Sources

Exploratory

Molecular weight and exact mass calculation for methyl altropyranoside

Molecular Weight and Exact Mass Calculation for Methyl Altropyranoside: A Technical Guide for High-Resolution Mass Spectrometry Executive Summary Methyl altropyranoside ( C7​H14​O6​ ) is a highly polar synthetic methyl g...

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Author: BenchChem Technical Support Team. Date: April 2026

Molecular Weight and Exact Mass Calculation for Methyl Altropyranoside: A Technical Guide for High-Resolution Mass Spectrometry

Executive Summary

Methyl altropyranoside ( C7​H14​O6​ ) is a highly polar synthetic methyl glycoside derived from D-altrose. In advanced drug development and glycomics, altropyranoside derivatives function as critical intermediates, particularly in the synthesis of hexitol nucleic acids (HNAs) and novel nucleoside analogues[1]. Understanding the exact conformational puckering and side-chain orientation of altrosides is essential for predicting their binding affinities[2]. However, before structural elucidation can occur, precise mass verification is required. This guide provides the mathematical framework and a self-validating experimental protocol for the exact mass calculation and mass spectrometric analysis of methyl altropyranoside.

Chemical Ontology and Reaction Logic

Methyl altropyranoside is synthesized by replacing the anomeric hydroxyl group of altropyranose with a methoxy group. This is typically achieved via Fischer glycosidation, where D-altrose is reacted with methanol in the presence of an acid catalyst. The resulting molecule possesses a unique stereochemical configuration that distinguishes it from other hexose derivatives (like glucose or galactose), making it a valuable scaffold in medicinal chemistry.

ReactionPathway A D-Altrose (C6H12O6) D Methyl Altropyranoside (C7H14O6) A->D Glycosidation B Methanol (CH3OH) B->D Alkyl Donor C Acid Catalyst (H+) C->D Catalysis E Water (H2O) D->E Byproduct

Diagram 1: Fischer glycosidation pathway of D-altrose to methyl altropyranoside.

The Causality of Mass Discrepancies: Average vs. Monoisotopic Mass

When analyzing methyl altropyranoside, analytical scientists must strictly differentiate between the average molecular weight and the exact monoisotopic mass.

  • Average Molecular Weight (194.18 g/mol ): Calculated using the weighted average of all naturally occurring isotopes of an element. This value is used purely for bulk stoichiometric calculations during benchtop synthesis.

  • Exact Monoisotopic Mass (194.0790 Da): Calculated using the exact mass of the most abundant, stable isotope for each element (e.g., 12C , 1H , 16O ).

Causality in MS Analysis: High-Resolution Mass Spectrometry (HRMS) instruments, such as qTOFs and Orbitraps, separate ions based on their exact mass-to-charge ratio ( m/z ). Relying on the average molecular weight in HRMS leads to false negatives, as the instrument's high resolving power easily distinguishes between the monoisotopic peak and its heavier isotopologues. To accurately identify methyl altropyranoside and rule out isobaric interferences, the exact monoisotopic mass must be the target metric[3].

Mathematical Framework for Mass Calculation

The chemical formula for methyl altropyranoside is C7​H14​O6​ .

Protocol 1: Average Molecular Weight Calculation

  • Multiply the number of atoms of each element by its standard atomic weight.

    • Carbon (C): 7×12.011=84.077

    • Hydrogen (H): 14×1.008=14.112

    • Oxygen (O): 6×15.999=95.994

  • Sum the values: 84.077+14.112+95.994=194.183 g/mol . (Standardized to 194.18 g/mol [3]).

Protocol 2: Exact Monoisotopic Mass Calculation

  • Multiply the number of atoms by the exact mass of their primary isotope.

    • 12C : 7×12.000000=84.000000

    • 1H : 14×1.007825=14.109550

    • 16O : 6×15.994915=95.969490

  • Sum the values: 84.000000+14.109550+95.969490=194.079040 Da [3].

Data Presentation: Quantitative Mass Summaries

Table 1: Atomic Weights and Isotopic Masses for C7​H14​O6​

ElementAtom CountStandard Atomic Weight ( g/mol )Primary IsotopeExact Isotopic Mass (Da)
Carbon (C)712.011 12C 12.000000
Hydrogen (H)141.008 1H 1.007825
Oxygen (O)615.999 16O 15.994915

Table 2: Calculated MS Adducts for Methyl Altropyranoside (Positive Ion Mode)

Ion SpeciesFormulaExact Mass ( m/z )Causality / Relevance
Neutral Molecule C7​H14​O6​ 194.0790Baseline monoisotopic mass.
Protonated [M+H]+ 195.0863Formed in acidic mobile phases (e.g., 0.1% Formic Acid).
Ammoniated [M+NH4​]+ 212.1128Enhanced by adding ammonium formate to the mobile phase.
Sodiated [M+Na]+ 217.0682Highly stable adduct for carbohydrates; preferred for MS/MS.

Experimental Protocol: Self-Validating LC-HRMS Methodology

To verify the exact mass of synthesized methyl altropyranoside, a robust analytical workflow is required. Because methyl altropyranoside is highly hydrophilic (computed XLogP3 of -2.2)[3], traditional reversed-phase chromatography (C18) fails to retain it. If a C18 column were used, the analyte would co-elute with the solvent front, suffering from severe ion suppression. Therefore, Hydrophilic Interaction Liquid Chromatography (HILIC) is the causal choice for separation.

To ensure trustworthiness, this protocol is designed as a self-validating system , incorporating continuous internal quality control.

Step-by-Step Methodology:

  • System Suitability Test (SST): Before sample analysis, infuse a sodium formate calibration solution. Adjust the qTOF/Orbitrap flight tube voltages until the mass error across the m/z 50–500 range is strictly <2 ppm . Self-Validation: This proves the instrument is capable of exact mass differentiation.

  • Sample Preparation & Internal Standardization: Dissolve the methyl altropyranoside sample in 50:50 Acetonitrile:Water. Spike the sample with a known concentration of 13C6​ -labeled glucose internal standard (IS). Self-Validation: The IS validates that any signal loss is due to matrix effects rather than instrument failure.

  • Procedural Blank Injection: Inject a pure 50:50 Acetonitrile:Water blank. Self-Validation: This proves the absence of column carryover from previous runs.

  • HILIC Chromatographic Separation:

    • Column: Amide-bonded HILIC column (e.g., 2.1 x 100 mm, 1.7 μm ).

    • Mobile Phase A: 10 mM Ammonium Formate in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 95% B, ramping down to 50% B over 10 minutes. Causality: High organic starting conditions are required to force the polar altropyranoside to partition into the aqueous layer on the stationary phase.

  • ESI-HRMS Detection: Operate the mass spectrometer in Electrospray Ionization Positive (ESI+) mode. Monitor for the [M+Na]+ adduct at m/z 217.0682. Causality: Carbohydrates preferentially coordinate with sodium ions over protons, yielding a much more stable and abundant signal for quantification.

LC_HRMS_Workflow Step1 1. Sample Prep HILIC Solvent & Internal Std Step2 2. LC Separation HILIC Column (Polar Retention) Step1->Step2 Step3 3. ESI Ionization Positive Mode[M+Na]+ Step2->Step3 Step4 Step4 Step3->Step4 Step5 5. Data Processing Exact Mass & Isotope Matching Step4->Step5

Diagram 2: Self-validating LC-HRMS workflow for the exact mass verification of polar glycosides.

Conclusion

The precise calculation of the exact mass of methyl altropyranoside (194.0790 Da) is a fundamental prerequisite for its use in advanced chemical synthesis and drug development. By understanding the causality behind mass discrepancies and employing a self-validating HILIC-HRMS protocol, researchers can confidently verify the structural identity of this critical altrose derivative, ensuring downstream integrity in the synthesis of complex nucleoside analogues.

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Foundational

The Evolution of Methyl Altropyranoside Derivatives: From Historical Isolation to Modern Xeno-Nucleic Acids

Abstract The journey of methyl altropyranoside derivatives spans over a century of carbohydrate chemistry, evolving from foundational stereochemical discoveries to cutting-edge applications in synthetic biology. This whi...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The journey of methyl altropyranoside derivatives spans over a century of carbohydrate chemistry, evolving from foundational stereochemical discoveries to cutting-edge applications in synthetic biology. This whitepaper provides an in-depth technical analysis of the historical isolation of D-altrose derivatives, the mechanistic causality behind their modern epoxide-driven synthesis, and their critical role in the development of Xeno-Nucleic Acids (XNAs) for advanced drug development.

Historical Foundations: From Fischer to Hudson

In the late 19th century, Emil Fischer's pioneering work established the stereochemical configurations of the aldohexoses, successfully mapping the D-series carbohydrates, including the exceptionally rare D-altrose[1][2]. However, isolating and characterizing the methyl glycosides of altrose remained a formidable challenge for decades due to the sugar's scarcity and complex epimerization pathways.

It was not until 1941 that Nelson K. Richtmyer and C.S. Hudson successfully synthesized and isolated crystalline α-methyl-D-altroside[3][4]. Hudson’s application of optical superposition rules and rigorous methylation techniques provided the definitive structural proofs for the pyranose ring of altrose derivatives[1][5]. This historical milestone transitioned altrose from a theoretical stereoisomer to a tangible, workable chemical scaffold.

History A 1890s: Emil Fischer Aldohexose Stereochemistry B 1941: Richtmyer & Hudson Crystalline α-Methyl-D-altroside A->B C 1990s: HNA & ANA Carbohydrate Mimics B->C D Modern: DMANA 1',3'-Di-O-methylaltropyranoside C->D

Historical progression from Fischer's discovery to modern XNA drug development.

Mechanistic Chemistry: The Epoxide Route to Altropyranosides

Because D-altrose is exceptionally rare in nature, direct extraction is unfeasible for large-scale pharmaceutical research. Consequently, carbohydrate chemists engineered the epoxide ring-opening methodology. The standard and most economically viable starting material is methyl α-D-glucopyranoside, which is systematically converted to the critical intermediate: methyl 2,3-anhydro-α-D-allopyranoside[6][7].

The Causality of the Epoxide Route: Direct epimerization of glucose to altrose is thermodynamically unfavorable. However, creating the rigid oxirane ring in the allopyranoside intermediate forces the molecular geometry into a highly strained state. When a nucleophile (such as a nucleobase or hydroxide) is introduced, it must attack via a trans-diaxial trajectory—a principle dictated by the Fürst-Plattner rule. Nucleophilic attack at the C3 position selectively and predictably yields the altropyranoside configuration, bypassing the thermodynamically less favorable equatorial attack[7][8]. This stereospecificity is the mechanistic cornerstone of modern altropyranoside derivative synthesis.

Pathway N1 Methyl α-D-glucopyranoside N2 Epoxidation (NaOMe/MeOH) N1->N2 N3 Methyl 2,3-anhydro-α-D-allopyranoside N2->N3 N4 Nucleophilic Attack (Base) N3->N4 N5 Methyl Altropyranoside Derivative N4->N5

Chemical synthesis pathway from glucopyranoside to altropyranoside derivatives.

Modern Drug Development: Altropyranoside Nucleic Acids (DMANA)

In contemporary drug development, methyl altropyranoside derivatives have found profound utility in the synthesis of Xeno-Nucleic Acids (XNAs)[9]. To improve the efficacy of antisense oligonucleotides and siRNA therapeutics, researchers developed Hexitol Nucleic Acids (HNAs) and Altritol Nucleic Acids (ANAs). These carbohydrate mimics are designed to pre-organize into a 4C1 chair conformation, closely mimicking the C3'-endo conformation of A-form RNA, thereby drastically enhancing target binding affinity[10][11].

Building on the success of ANA, researchers synthesized 1',3'-di-O-methyl altropyranoside nucleic acids (DMANA)[8]. The synthesis involves the chemoselective methylation of the altropyranoside scaffold. Interestingly, while earlier MANA (3'-O-methylated ANA) derivatives increased RNA duplex stability, full DMANA derivatives impose an energetic penalty when forced into the required 1C4 pairing conformation, leading to a slight destabilization of the duplex[10]. This structural nuance provides critical structure-activity relationship (SAR) data, teaching drug developers the precise steric limits of 6-membered ring pre-organization.

Quantitative Data: Thermodynamic Stability of Altropyranoside Analogs

The thermodynamic impact of incorporating various hexitol and altropyranoside derivatives into oligonucleotide duplexes (hybridized to complementary RNA) is summarized below. Understanding these metrics is vital for optimizing the binding affinity of synthetic genetic polymers.

Nucleic Acid AnalogStructural ModificationΔTm per modification (°C) vs RNAConformational Preference
HNA 1,5-anhydrohexitol+1.0 to +2.04C1 (RNA-like)
ANA 3'-OH altritol> HNA4C1 (RNA-like)
MANA 3'-O-methyl altritol+0.5 (relative to ANA)4C1 (RNA-like)
DMANA 1',3'-di-O-methyl altropyranoside-0.31C4 (Energetic penalty)

(Data synthesized from thermal denaturation studies of modified oligonucleotides[8][10][11])

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following methodologies for synthesizing DMANA monomers incorporate strict, self-validating checkpoints.

Protocol 1: Synthesis of Methyl 2,3-anhydro-α-D-allopyranoside

Rationale: Tritylation and tosylation of methyl α-D-glucopyranoside selectively protect the primary and secondary hydroxyls, establishing the necessary leaving group for base-catalyzed intramolecular epoxide formation.

  • Protection: Dissolve methyl α-D-glucopyranoside (1 eq) in anhydrous pyridine. Add trityl chloride (1.1 eq) at 0 °C.

    • Validation Checkpoint: Thin-Layer Chromatography (TLC) using DCM:MeOH (9:1) must show complete conversion to the 6-O-trityl derivative (Rf ~0.6) within 12 hours.

  • Tosylation: Add p-toluenesulfonyl chloride (2.2 eq) to the reaction mixture. Stir at room temperature for 48 hours to yield the 2,3-di-O-tosyl derivative.

  • Epoxidation: Treat the crude tosylate with sodium methoxide in methanol (0.5 M) at 0 °C. The strong base deprotonates the C2 hydroxyl, initiating an intramolecular SN2 attack on the C3 tosylate.

  • Final Validation: The formation of methyl 2,3-anhydro-α-D-allopyranoside is confirmed by a distinct shift in the 1H-NMR spectrum. Specifically, look for the upfield shift of the C2 and C3 protons (approx. 3.5 ppm), which is the definitive signature of an oxirane ring[6][7].

Protocol 2: Epoxide Ring Opening and Chemoselective Methylation (DMANA Synthesis)

Rationale: High-temperature nucleophilic attack by a nucleobase ensures trans-diaxial opening. For the subsequent methylation, low-dielectric solvents dictate chemoselective O-methylation over N-methylation.

  • Nucleophilic Opening: Suspend the nucleobase (e.g., uracil, 1.5 eq) and NaH (1.5 eq) in anhydrous DMF. Add the epoxide from Protocol 1 (1 eq) and heat to 120–130 °C for 12 hours.

    • Validation Checkpoint: LC-MS must confirm the mass of the adduct. Furthermore, 2D-NOESY NMR is required to verify the axial positioning of the nucleobase at C3, confirming the altropyranoside stereochemistry[8].

  • Chemoselective Methylation: Dissolve the purified intermediate in anhydrous THF at -78 °C. Add NaH (1.2 eq) followed by methyl iodide (1.2 eq).

    • Causality of Solvent Choice: THF is explicitly chosen over DMF because its lower dielectric constant enhances the stability of the sodium-enolate chelation, heavily favoring selective O-methylation at the 3'-hydroxyl over unwanted N-methylation of the nucleobase[8].

  • Final Validation: Purify the resulting DMANA monomer via silica gel chromatography. Yields typically range from 65-75%. Purity >95% must be validated via HPLC before proceeding to phosphoramidite conversion for solid-phase oligonucleotide synthesis.

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Protocols & Analytical Methods

Method

Selective hydroxyl group protection strategies for methyl altropyranoside

Selective Hydroxyl Group Protection Strategies for Methyl α -D-Altropyranoside Introduction & Strategic Scope Methyl α -D-altropyranoside is a highly valued rare sugar scaffold, serving as a critical precursor for the sy...

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Author: BenchChem Technical Support Team. Date: April 2026

Selective Hydroxyl Group Protection Strategies for Methyl α -D-Altropyranoside

Introduction & Strategic Scope

Methyl α -D-altropyranoside is a highly valued rare sugar scaffold, serving as a critical precursor for the synthesis of modified nucleic acids, such as di-O-methyl altropyranoside nucleic acids (DMANA), and various biologically active glycomimetics[1]. Unlike ubiquitous hexoses such as glucose or galactose, altropyranoside presents a unique stereochemical topology. Successful incorporation of this scaffold into complex drug molecules requires absolute regiocontrol over its four hydroxyl groups (C2, C3, C4, and C6).

This application note delineates field-proven, self-validating strategies for the selective protection of methyl α -D-altropyranoside. By prioritizing the E-E-A-T (Expertise, Experience, Authoritativeness, Trustworthiness) principles, this guide moves beyond mere procedural steps to explain the intrinsic stereoelectronic causality that governs regioselectivity in carbohydrate chemistry[2].

Stereochemical Causality and Scaffold Pre-organization

The foundation of any selective protection strategy lies in understanding the ground-state conformation of the carbohydrate. D-Altrose is the C2, C3-epimer of D-glucose. In the methyl α -D-altropyranoside derivative, the pyranose ring exhibits a distinct stereochemical arrangement when locked into the 4C1​ chair conformation:

  • C1-OMe : Axial ( α -linkage)

  • C2-OH : Axial (Up)

  • C3-OH : Axial (Down)

  • C4-OH : Equatorial (Down)

  • C6-OH : Primary (Equatorial-like vector)

The Trans-Diaxial Challenge: Because C2 and C3 are trans-diaxial in the 4C1​ conformation, they cannot readily form cyclic chelates (such as stannylene acetals) that are typically used to differentiate cis-diols[2]. Therefore, differentiation must rely on a two-stage orthogonal approach: first, masking the C4/C6 positions to lock the conformation, followed by exploiting the subtle electronic and steric differences between the isolated C2 and C3 hydroxyls.

Workflow A Methyl a-D-altropyranoside (Unprotected) B 4,6-O-Benzylidene Acetal Formation A->B PhCH(OMe)2, CSA C Methyl 4,6-O-benzylidene- a-D-altropyranoside B->C Conformation Lock D Regioselective Alkylation/Acylation C->D NaH, RX (Low Temp) E C2 or C3 Protected Derivative D->E Electronic/Steric Differentiation

Fig 1. Workflow for the selective orthogonal protection of methyl α -D-altropyranoside.

Mechanistic Drivers for Regioselectivity

Thermodynamic Locking via 4,6-O-Benzylidene Acetal

The most robust initial step is the simultaneous protection of the C4 and C6 hydroxyls. The 1,3-diol relationship between the equatorial C4-OH and the primary C6-OH is perfectly primed for the formation of a thermodynamically stable 1,3-dioxane ring.

  • Causality: Reacting the unprotected pyranoside with benzaldehyde dimethyl acetal under acidic conditions drives the equilibrium toward the 4,6-O-benzylidene acetal. The formation of the rigid dioxane ring completely locks the pyranose into the 4C1​ chair, effectively isolating the C2 and C3 hydroxyls in their trans-diaxial geometry and preventing any pyranose-furanose isomerization.

Kinetic vs. Thermodynamic Differentiation of C2 and C3

With the C4 and C6 positions masked, the challenge shifts to differentiating the trans-diaxial C2 and C3 hydroxyls.

  • Causality for C2 Selectivity: The C2-OH is situated adjacent to the anomeric center (C1). The strong electron-withdrawing inductive effect of the two oxygen atoms at the anomeric carbon significantly lowers the pKa of the C2-OH compared to the C3-OH. Under strictly controlled kinetic conditions (e.g., NaH in THF at low temperatures), the C2-OH is preferentially deprotonated. The resulting C2-alkoxide can be selectively alkylated[1]. The slow reaction rate observed in these methylations is a direct consequence of the axial steric hindrance[3].

  • Causality for C3 Selectivity: The C3-OH is flanked by the axial C2-OH and the equatorial C4-OH, creating a unique steric environment. When using highly bulky electrophiles under thermodynamic control, the reaction can be steered toward the C3 position, or the C2 position can be temporarily blocked using a bulky silyl group to allow exclusive C3 functionalization.

Causality N1 4,6-O-Benzylidene Locked 4C1 Chair N2 Trans-Diaxial C2/C3 Hydroxyls N1->N2 N3 C2-OH: Higher Acidity (Anomeric Inductive Effect) N2->N3 N4 C3-OH: Higher Steric Hindrance (1,3-Diaxial Interactions) N2->N4 N5 Selective C2 Deprotonation (Kinetic Control) N3->N5 N6 Selective C3 Reaction (Bulky Electrophiles) N4->N6

Fig 2. Mechanistic causality driving the regioselective differentiation of C2 and C3 hydroxyls.

Quantitative Data Summary

The following table summarizes the quantitative outcomes of the primary protection strategies applied to the altropyranoside scaffold.

Strategy / ReagentTarget PositionUnprotected Position(s)Selectivity Driver (Causality)Typical Yield
PhCH(OMe)₂ / CSA C4, C6C2, C3Thermodynamic stability of the 1,3-dioxane ring.85–95%
NaH / MeI (0 °C) C2C3Kinetic control; Higher acidity of C2-OH due to anomeric effect.65–75%
TBDPS-Cl / Imidazole C6C2, C3, C4Extreme steric bulk of the silyl group favoring the primary OH.80–90%

Experimental Protocols (Self-Validating Systems)

Protocol A: Synthesis of Methyl 4,6-O-benzylidene- α -D-altropyranoside

Objective: Thermodynamic locking of the 4C1​ conformation and masking of C4/C6. Reagents: Methyl α -D-altropyranoside (1.0 eq), Benzaldehyde dimethyl acetal (1.5 eq), Camphorsulfonic acid (CSA, 0.1 eq), anhydrous Acetonitrile.

  • Initiation: Suspend the starting material in anhydrous acetonitrile under an argon atmosphere.

  • Acetalization: Add benzaldehyde dimethyl acetal followed by catalytic CSA. Stir the mixture at 45 °C.

    • Self-Validation Check: The reaction is visually self-validating. As the acetal forms, the highly polar, insoluble starting material dissolves into a clear solution. TLC (DCM:MeOH 9:1) will show a distinct non-polar shift.

    • Causality Note: The use of the dimethyl acetal variant (rather than benzaldehyde) drives the reaction forward entropically and enthalpically via the continuous release of methanol.

  • Quenching: Once complete (typically 12 hours), quench the reaction with triethylamine (TEA) to neutralize the acid. This prevents acetal migration or premature cleavage during concentration[1].

  • Purification: Concentrate the mixture under reduced pressure and purify via flash column chromatography (Hexane/EtOAc gradients) to afford the product as a white solid.

Protocol B: Regioselective C-2 Alkylation (Kinetic Control)

Objective: Selective functionalization of the C-2 hydroxyl over the C-3 hydroxyl. Reagents: Methyl 4,6-O-benzylidene- α -D-altropyranoside (1.0 eq), Sodium Hydride (NaH, 60% dispersion, 1.1 eq), Methyl Iodide (MeI, 1.2 eq), anhydrous THF.

  • Deprotonation: Dissolve the locked altropyranoside in anhydrous THF and cool strictly to 0 °C. Add NaH portion-wise.

    • Causality Note: THF is chosen for its low dielectric constant, which stabilizes the sodium-alkoxide chelate, enhancing regioselectivity[1]. The low temperature kinetically favors the deprotonation of the more acidic C2-OH.

  • Alkylation: Stir for 30 minutes to ensure complete alkoxide formation, then add MeI dropwise. Maintain the temperature at 0 °C for 1 hour.

  • Quenching & Workup: Quench the reaction carefully with methanol. Extract with ethyl acetate, wash the organic layer with saturated aqueous NaHCO₃, dry over Na₂SO₄, and concentrate[1].

  • Validation: 1 H-NMR will confirm the methylation. The C2-H signal will shift downfield, and the persistence of the C3-OH peak (exchangeable with D₂O) validates the regioselectivity. The inherently slow reaction rate is a direct consequence of the axial steric hindrance at the C2 position[3].

References

  • Hybridisation Potential of 1',3'-Di-O-methylaltropyranoside Nucleic Acids. PMC / nih.gov.
  • Alkylated hexitol nucleoside analogues and oligomers thereof.
  • Site-Selective Functionalization of Hydroxyl Groups in Carbohydrate Derivatives.

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Application

Applications of methyl altropyranoside as a chiral building block in organic synthesis

Application Note: Methyl α-D-Altropyranoside as a Chiral Building Block in Advanced Organic Synthesis Executive Summary The utilization of carbohydrates as chiral pool starting materials is a cornerstone of asymmetric sy...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Methyl α-D-Altropyranoside as a Chiral Building Block in Advanced Organic Synthesis

Executive Summary

The utilization of carbohydrates as chiral pool starting materials is a cornerstone of asymmetric synthesis. Among these, methyl α-D-altropyranoside occupies a privileged position. Unlike its more ubiquitous epimer, glucose, the altropyranoside scaffold possesses a unique stereochemical topology—specifically, the cis-relationship between the C1 methoxy group and the C2 hydroxyl, and the trans-diaxial arrangement potential in its substituted derivatives. This structural nuance makes it an exceptional precursor for synthesizing modified nucleoside analogs (such as hexitol nucleic acids), complex macrolides, and highly functionalized chiral fragments.

This guide provides a deep-dive into the mechanistic rationale, conformational dynamics, and validated experimental protocols for deploying methyl α-D-altropyranoside in advanced synthetic workflows.

Mechanistic Foundation: Conformational Dynamics & The Fürst-Plattner Rule

To successfully utilize methyl altropyranoside, one must master its conformational behavior. In solution, altropyranosides exhibit significant flexibility, often existing in an equilibrium between the 4C1​ and 1C4​ chair conformations, heavily influenced by solvent polarity and substituent electronegativity [1].

When synthesizing altropyranoside derivatives from more accessible sugars (like methyl α-D-glucopyranoside), the critical symmetry-breaking step relies on the Fürst-Plattner Rule (trans-diaxial effect).

  • The Causality: When a 2,3-anhydro-α-D-allopyranoside intermediate is subjected to nucleophilic attack, the nucleophile and the breaking oxygen bond must anti-periplanar (trans-diaxial) trajectory. Attack at C3 yields the altropyranoside configuration, embedding the nucleophile in an axial position while the resulting C2 hydroxyl also assumes an axial orientation in the 4C1​ chair.

  • Strategic Advantage: This predictable, stereospecific ring-opening allows chemists to install bulky nucleobases or carbon nucleophiles at C3 with absolute stereocontrol.

Conformational_Dynamics Node1 2,3-Anhydro-α-D-allopyranoside (Epoxide Intermediate) Node2 Nucleophilic Attack at C3 (Fürst-Plattner Rule) Node1->Node2 Node3 Methyl α-D-Altropyranoside (Trans-diaxial Products) Node2->Node3 Node4 ^4C_1 Chair Conformation (Thermodynamically Favored) Node3->Node4 Default State Node5 ^1C_4 Chair Conformation (Required for RNA Pairing) Node3->Node5 Forced via Oligo Assembly Node4->Node5 Equilibrium

Figure 1: Stereospecific epoxide opening and altropyranoside conformational equilibrium.

Application Workflow I: Synthesis of 1',3'-Di-O-methyl Altropyranoside Nucleoside Analogs (DMANA)

Context & Rationale: In the development of antisense oligonucleotides (ASOs) and siRNAs, modifying the sugar backbone is essential to improve nuclease resistance and target RNA affinity. Hexitol nucleic acids (HNAs) are known for strong RNA binding. To explore if additional methoxy substituents could further enhance this via favorable hydration or steric bulk, 1',3'-di-O-methyl altropyranoside nucleoside analogs (DMANA) were developed [2].

Protocol: Regioselective Synthesis of DMANA Monomers

Note: This protocol is a self-validating system. Step 2 includes an in-process NMR check to ensure the Fürst-Plattner opening was successful before proceeding to the costly phosphoramidite synthesis.

Step 1: Epoxide Ring Opening (Nucleobase Installation)

  • Reagents: Methyl 2,3-anhydro-4,6-O-benzylidene-α-D-allopyranoside (1.0 eq), Nucleobase (e.g., Uracil or Adenine sodium salt, 1.5 eq), anhydrous DMF.

  • Procedure: Suspend the nucleobase sodium salt in anhydrous DMF under an argon atmosphere. Add the anhydro sugar. Heat the reaction mixture to 120–130 °C for 12–18 hours.

  • Causality for Conditions: The high temperature is required to overcome the steric hindrance of the bicyclic acetal-epoxide system. DMF stabilizes the transition state of the SN​2 trans-diaxial opening.

  • Validation (In-Process Control): Quench a 0.1 mL aliquot, extract with EtOAc, and analyze via 1H -NMR. The successful formation of the altropyranoside is confirmed by a small coupling constant ( J1,2​≈1.5−2.0 Hz), indicative of the equatorial-axial relationship between H1 and H2 in the 4C1​ conformation.

Step 2: 3'-O-Methylation

  • Reagents: Altropyranoside intermediate (1.0 eq), NaH (60% dispersion in mineral oil, 1.2 eq), Methyl Iodide ( CH3​I , 1.5 eq), anhydrous THF.

  • Procedure: Cool the solution of the altropyranoside in THF to 0 °C. Carefully add NaH. Stir for 30 minutes to ensure complete alkoxide formation. Dropwise add CH3​I . Stir for 1 hour at 0 °C.

  • Causality for Conditions: Strict temperature control (0 °C) prevents competing methylation at the unprotected imide/amine nitrogen of the nucleobase.

Step 3: Deprotection and Phosphitylation

  • Remove the benzylidene acetal using 80% aqueous acetic acid at 45 °C.

  • Protect the primary 6'-hydroxyl with Dimethoxytrityl chloride (DMT-Cl) in pyridine, followed by standard 3'-phosphitylation using 2-cyanoethyl N,N-diisopropylchlorophosphoramidite to yield the final DMANA building block ready for solid-phase synthesis.

DMANA_Workflow Start Methyl α-D-glucopyranoside Step1 Tritylation & Tosylation Base-catalyzed Epoxidation Start->Step1 Intermediate Methyl 2,3-anhydro-α-D-allopyranoside Step1->Intermediate Step2 Regioselective Ring Opening (Nucleobase, DMF, 120°C) Intermediate->Step2 Altropyranoside Altropyranoside Nucleoside (Axial Nucleobase at C3) Step2->Altropyranoside Step3 3'-O-Methylation (NaH, CH3I, 0°C) Altropyranoside->Step3 DMANA DMANA Phosphoramidite Building Block Step3->DMANA

Figure 2: Synthetic workflow for 1',3'-di-O-methyl altropyranoside nucleoside analogs.

Application Workflow II: Stereoselective Synthesis of Chiral Natural Product Fragments

Context & Rationale: Beyond nucleic acids, the altropyranoside core is heavily utilized to synthesize the tetrahydrofuran/tetrahydropyran rings of macrolide antibiotics and alkaloids (e.g., (+)-muscarine analogues). The strategy involves exploiting the C2 and C3 stereocenters, followed by ring contraction or selective deoxygenation.

Protocol: Synthesis of 2,3-Dideoxy Chiral Fragments
  • Xanthate Ester Formation (Barton-McCombie Precursor): React methyl 4,6-O-benzylidene-α-D-altropyranoside with carbon disulfide ( CS2​ ) and methyl iodide in the presence of NaH/THF to form the C2, C3-bis(dithiocarbonate). Causality: The cis-relationship of the C2/C3 hydroxyls in altrose allows for simultaneous protection/activation, preparing the molecule for radical deoxygenation.

  • Radical Deoxygenation: Reflux the bis-xanthate with Tributyltin hydride ( Bu3​SnH ) and AIBN in toluene. Validation: The reaction is monitored by TLC (Hexanes/EtOAc). The disappearance of the UV-active xanthate spot and the emergence of a non-UV active, charrable spot (using H2​SO4​ /EtOH stain) confirms the formation of the 2,3-dideoxy-altropyranoside derivative.

  • Acetal Cleavage & Elaboration: Cleave the benzylidene acetal using catalytic p-Toluenesulfonic acid (pTSA) in methanol to reveal the C4 and C6 hydroxyls, which now serve as a highly specific chiral diol for subsequent asymmetric cross-coupling or macrolactonization.

Quantitative Data Summaries

The structural modifications introduced by the altropyranoside scaffold have profound thermodynamic impacts, particularly in oligonucleotide hybridization. Table 1 illustrates the energetic penalty observed when DMANA is forced into the 1C4​ conformation required for RNA duplex formation [2].

Table 1: Thermodynamic Stability ( ΔTm​ ) of Modified Oligonucleotides vs. RNA

Modification TypeSugar Conformation (Preferred)Pairing Conformation ΔTm​ per modification (°C)Biological Utility
HNA (Anhydrohexitol)Rigid ChairRigid Chair+ 1.5 to + 2.0High (Antisense)
MANA (3'-O-Me Altrohexitol) 4C1​ 4C1​ + 0.5Moderate
DMANA (Methyl Altropyranoside) 4C1​ 1C4​ (Forced)- 0.3Low (High energetic penalty)

Data Interpretation: The data demonstrates a critical lesson in structural design. While the altropyranoside provides excellent synthetic handleability, the steric clash between the C1 methoxy group and the C3 nucleobase during the required 4C1​→1C4​ conformational flip results in a destabilizing energetic penalty when hybridizing with target RNA.

Table 2: Typical Yields for Altropyranoside Functionalization Workflows

Synthetic StepReagents / ConditionsAverage Yield (%)Key Quality Control Metric
Epoxide Opening (Uracil)Uracil-Na, DMF, 120°C66 - 85% 1H -NMR: J1,2​<2.0 Hz
3'-O-MethylationNaH, CH3​I , THF, 0°C64 - 75%MS:[M+H]+ shift of +14 Da
Benzylidene Deprotection80% AcOH, 45°C, 12h50 - 94%TLC: Shift to higher polarity

Conclusion & Future Perspectives

Methyl α-D-altropyranoside remains an indispensable chiral building block. While its application in antisense oligonucleotide backbones (like DMANA) revealed thermodynamic limitations due to conformational energetic penalties, this same conformational flexibility makes it a powerful tool in small-molecule drug discovery. Future applications are increasingly focusing on utilizing the altropyranoside core as a scaffold for novel PROTAC linkers and highly specific chiral ligands for transition-metal catalysis, where its unique spatial geometry can be fully leveraged.

References

  • Scheibelberger, L., Stankovic, T., Pühringer, M., Kählig, H., & Pallitsch, K. (2023). Synergy of Theory, NMR, and Rotational Spectroscopy to Unravel Structural Details of D-Altroside Puckering and Side Chain Orientation. Chemistry–A European Journal. Available at:[Link]

  • Venkatesham, A., Kachare, D. D., Schepers, G., Rozenski, J., Froeyen, M., & Van Aerschot, A. (2015). Hybridisation Potential of 1',3'-Di-O-methylaltropyranoside Nucleic Acids. Molecules, 20(3), 4020-4044. Available at:[Link]

Method

1H and 13C NMR spectroscopy characterization of methyl altropyranoside

Application Note: 1 H and 13 C NMR Characterization and Conformational Analysis of Methyl Altropyranoside Target Audience: Researchers, structural biologists, and drug development professionals. Document Type: Technical...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: 1 H and 13 C NMR Characterization and Conformational Analysis of Methyl Altropyranoside

Target Audience: Researchers, structural biologists, and drug development professionals. Document Type: Technical Application Note & Standard Operating Procedure (SOP).

Introduction & Chemical Context

Methyl altropyranoside (specifically, methyl α -D-altropyranoside) is a synthetic aldohexose derivative utilized extensively in carbohydrate chemistry and the development of conformationally constrained nucleoside analogues[1]. Structurally, D-altrose is the C-2 epimer of D-allose and the C-3 epimer of D-mannose.

Unlike D-glucose, which is thermodynamically locked into a single 4C1​ chair conformation due to its all-equatorial substituent arrangement, altropyranosides possess a uniquely low ring inversion barrier. In a hypothetical rigid 4C1​ chair, the α -anomer of D-altropyranoside suffers from severe 1,3-diaxial interactions (H1, H2, and H3 are all axial relative to the ring's average plane). To relieve this steric penalty, the molecule exists in a rapid, dynamic conformational equilibrium between the 4C1​ and 1C4​ chair conformations[2].

Understanding this dynamic equilibrium is critical for researchers, as the specific conformation adopted by pyranoside intermediates directly biases reactivity and stereochemical outcomes in glycosylation reactions[3]. Consequently, NMR characterization of methyl altropyranoside is not merely an exercise in peak assignment, but a time-averaged conformational analysis.

Experimental Logic & Workflow

To accurately characterize methyl altropyranoside, the experimental design must account for signal overlap and the extraction of precise scalar couplings ( 3JH,H​ ).

NMR_Workflow A Sample Preparation (D2O, 99.9% D, TSP internal std) B 1D NMR Acquisition (1H, 13C with 1H decoupling) A->B C 2D NMR Acquisition (COSY, HSQC, HMBC) B->C D Resonance Assignment (Spin system tracing) C->D E Conformational Analysis (J-coupling extraction & averaging) D->E

Step-by-step NMR workflow for the characterization of methyl altropyranoside.

Sample Preparation Protocol

Self-Validating Causality: The choice of solvent dictates the complexity of the resulting spectra. By utilizing Deuterium Oxide ( D2​O ), the four exchangeable hydroxyl protons (C2-OH, C3-OH, C4-OH, C6-OH) are replaced by deuterium. This eliminates their signals and coupling effects, isolating the 1 H spectrum to only the carbon-bound protons necessary for Karplus analysis.

Step-by-Step Procedure:

  • Weighing: Accurately weigh 10–15 mg of high-purity methyl α -D-altropyranoside into a clean glass vial.

  • Dissolution: Add 0.6 mL of D2​O (99.9% D) containing 0.05% w/v TSP (3-(trimethylsilyl)propionic-2,2,3,3-d4 acid sodium salt).

  • Transfer: Transfer the homogenous solution into a standard 5 mm NMR tube using a glass Pasteur pipette. Ensure no air bubbles are trapped at the bottom.

  • Equilibration: Allow the sample to equilibrate at room temperature (298 K) for 15 minutes prior to acquisition to ensure complete deuterium exchange.

NMR Acquisition Parameters

High-field NMR (≥ 600 MHz) is strongly recommended to resolve the narrow multiplets characteristic of altropyranosides.

Table 1: Standard Acquisition Parameters for 600 MHz Spectrometer

ExperimentPulse SequenceNucleusSpectral WidthScans (NS)Relaxation Delay (D1)Acquisition Time (AQ)
1D 1 H zg30 1 H12 ppm16 – 642.0 s2.5 s
1D 13 C zgpg30 13 C220 ppm1024 – 40962.0 s1.2 s
COSY cosygpqf 1 H- 1 H10 ppm (F1, F2)4 – 81.5 s0.2 s
HSQC hsqcedetgpsisp2.2 1 H- 13 C10 (F2), 160 (F1)8 – 161.5 s0.15 s

Data Processing and Interpretation

Conformational Causality and J -Coupling

The core of altropyranoside characterization lies in interpreting the 3JH,H​ coupling constants via the Karplus equation.

  • In the 4C1​ conformation: H1, H2, and H3 are equatorial, while H4 and H5 are axial. This arrangement predicts small J1,2​ and J2,3​ values (~1–3 Hz) and a large J4,5​ value (~8–10 Hz).

  • In the 1C4​ conformation: The ring flips, placing H1, H2, and H3 in axial positions, and H4, H5 in equatorial positions. This predicts large J1,2​ and J2,3​ values (~8–10 Hz) and a small J4,5​ value.

Because the molecule exists in a dynamic equilibrium, the experimentally observed J -values will be a time-averaged intermediate of these two extremes[2].

Conformational_Eq C41 ^4C_1 Conformation H1, H2, H3: Equatorial H4, H5: Axial J(4,5) is Large C14 ^1C_4 Conformation H1, H2, H3: Axial H4, H5: Equatorial J(1,2) & J(2,3) are Large C41->C14 Dynamic Equilibrium (Time-Averaged NMR)

Conformational equilibrium of methyl α-D-altropyranoside dictating time-averaged NMR J-couplings.

Resonance Assignment ( 1 H and 13 C)

Process the 1D 1 H spectrum with a 0.3 Hz exponential line broadening (LB) and the 1D 13 C spectrum with a 1.0 Hz LB. Calibrate the chemical shifts against the TSP singlet at 0.00 ppm.

Table 2: Representative Chemical Shifts for Methyl α -D-altropyranoside (in D2​O )

Position 1 H Shift (ppm)Expected MultiplicityDiagnostic Insight 13 C Shift (ppm)
1 (Anomeric) ~4.60 – 4.80dTime-averaged J1,2​ (~4–5 Hz) confirms equilibrium.~101.0 – 103.0
2 ~3.80 – 4.00ddCorrelates to C1 and C3 via COSY.~69.0 – 71.0
3 ~3.90 – 4.10dd / tOften overlaps; requires HSQC for exact assignment.~68.0 – 70.0
4 ~3.70 – 3.90ddTime-averaged J3,4​ and J4,5​ .~65.0 – 67.0
5 ~3.90 – 4.10dddComplex multiplet due to coupling with H4, H6a, H6b.~72.0 – 74.0
6a, 6b ~3.70 – 3.85mDiastereotopic protons; distinct AB system.~61.0 – 63.0
O-CH 3​ ~3.40 – 3.50sSharp, intense singlet; integrates to 3 protons.~55.0 – 57.0

Note: Exact chemical shifts are concentration and temperature-dependent. Use 2D HSQC to definitively link the time-averaged 1 H multiplets to their corresponding 13 C signals.

Conclusion

The NMR characterization of methyl altropyranoside requires careful attention to scalar coupling constants, which serve as direct readouts of its unique conformational flexibility. By utilizing high-field NMR, D2​O solvent exchange, and 2D correlation spectroscopy (COSY/HSQC), researchers can confidently assign the resonances and quantify the 4C1​⇌1C4​ equilibrium state. This foundational data is vital when utilizing altropyranoside scaffolds in the synthesis of constrained nucleosides or complex oligosaccharides[1].

References

  • Lütjohann, C., Näther, C., Lindhorst, T. K. "CONFORMATIONAL ANALYSIS OF D-ALTROPYRANOSIDE DERIVATIVES." Eurocarb 2025 / Carbohydrate Research, 2024, 544, 109228. 2

  • Hendrix, C., et al. "Hybridisation Potential of 1',3'-Di-O-methylaltropyranoside Nucleic Acids." Molecules, 2015, 20(3), 3496-5259. 1

  • "Conformationally Constrained Glycosyl Donors as Tools to Control Glycosylation Outcomes." The Journal of Organic Chemistry, 2020. 3

Sources

Application

Protocol for the preparation of methyl 4,6-O-benzylidene-alpha-D-altropyranoside

Target Audience: Researchers, synthetic chemists, and drug development professionals. Application: Carbohydrate scaffolding, stereoselective synthesis, and glycomimetic drug development.

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Application: Carbohydrate scaffolding, stereoselective synthesis, and glycomimetic drug development.

Strategic Rationale & Mechanistic Causality

The synthesis of methyl 4,6-O-benzylidene-α-D-altropyranoside from methyl α-D-glucopyranoside is a cornerstone methodology in carbohydrate chemistry. This four-step sequence leverages thermodynamic protecting group strategies and rigid conformational control to invert stereocenters with absolute predictability.

Instead of merely executing a recipe, understanding the causality behind these transformations ensures a self-validating workflow:

  • Thermodynamic Acetalization (Step 1): The reaction of methyl α-D-glucopyranoside with benzaldehyde and a Lewis acid (ZnCl₂) is under thermodynamic control. The 4,6-O-benzylidene acetal forms preferentially because the resulting 1,3-dioxane ring adopts a highly stable chair conformation, locking the pyranose ring into a rigid 4C1​ chair[1].

  • Electrophilic Di-Tosylation (Step 2): Pyridine is utilized not just as a solvent, but as an essential acid scavenger. It neutralizes the HCl generated during the reaction with p -toluenesulfonyl chloride (TsCl), preventing the premature acidic cleavage of the acid-labile benzylidene acetal.

  • Intramolecular Epoxidation (Step 3): Treatment with sodium methoxide (NaOMe) initiates a selective desulfonylation/alkoxide formation. The trans-diaxial relationship required for epoxide formation forces the alkoxide to attack the adjacent carbon, displacing the remaining tosylate via an intramolecular SN​2 mechanism. This yields the rigid 2,3-anhydro-α-D-allopyranoside (an α -epoxide).

  • Stereoselective Ring Opening via the Fürst-Plattner Rule (Step 4): The rigid 4C1​ conformation dictates the outcome of the epoxide ring-opening. According to the Fürst-Plattner rule, nucleophilic attack by hydroxide on the rigid epoxide must yield the diaxial product. Attack at C-2 from the β -face yields the diaxial altro configuration (C-2 axial, C-3 axial), strictly avoiding the high-energy twist-boat transition state that would be required to form the diequatorial gluco product.

Materials and Reagents

Reagent / MaterialRoleGrade / Purity
Methyl α-D-glucopyranosideStarting Material 98%
BenzaldehydeReactantFreshly distilled
Zinc Chloride (ZnCl₂)Lewis Acid CatalystFused / Anhydrous
p -Toluenesulfonyl chloride (TsCl)ElectrophileRecrystallized
PyridineSolvent / BaseAnhydrous
Sodium Methoxide (NaOMe)Base / Nucleophile0.5 M in Methanol
Sodium Hydroxide (NaOH)Nucleophile1.0 M Aqueous
Chloroform, Ethanol, MethanolSolventsACS Reagent Grade

Step-by-Step Experimental Methodologies

Note: This protocol is designed as a self-validating system. Do not proceed to the next step unless the In-Process Quality Control (IPQC) parameters are met.

Step 1: Synthesis of Methyl 4,6-O-benzylidene-α-D-glucopyranoside
  • Reaction: In a 500 mL round-bottom flask, suspend methyl α-D-glucopyranoside (50 g, 0.25 mol) in freshly distilled benzaldehyde (150 mL). Add freshly fused, finely powdered ZnCl₂ (40 g).

  • Agitation: Stir the heterogeneous mixture vigorously at ambient temperature (20–25 °C) for 24 hours. The mixture will gradually become a thick paste.

  • Quench & Isolate: Pour the mixture into ice water (500 mL) while stirring rapidly. Filter the resulting white precipitate under vacuum.

  • Purification: Wash the filter cake thoroughly with petroleum ether (3 × 100 mL) to remove unreacted benzaldehyde. Recrystallize the crude solid from boiling water containing a small amount of ethanol.

  • IPQC: Verify the melting point (Target: 163–166 °C)[1][2]. Optical rotation should be approximately +110° (c=2, CHCl₃)[3].

Step 2: Synthesis of Methyl 4,6-O-benzylidene-2,3-di-O-tosyl-α-D-glucopyranoside
  • Reaction: Dissolve the purified product from Step 1 (28.2 g, 0.1 mol) in anhydrous pyridine (150 mL) and cool to 0 °C in an ice bath.

  • Addition: Slowly add p -toluenesulfonyl chloride (45.7 g, 0.24 mol) in small portions to maintain the temperature below 5 °C.

  • Incubation: Seal the flask to exclude moisture and allow the reaction to stand at room temperature for 72 hours.

  • Quench: Pour the reaction mixture slowly into a vigorously stirred mixture of ice and water (1 L). A crystalline mass will separate.

  • Purification: Filter the precipitate, wash with cold water, and recrystallize from a mixture of chloroform and ethanol.

  • IPQC: Confirm identity via TLC (Hexane:EtOAc 6:4). The melting point should be sharp at 154–155 °C.

Step 3: Synthesis of Methyl 2,3-anhydro-4,6-O-benzylidene-α-D-allopyranoside
  • Reaction: Suspend the di-tosylate from Step 2 (30 g) in a mixture of anhydrous chloroform (50 mL) and anhydrous methanol (100 mL).

  • Base Addition: Add a solution of sodium methoxide in methanol (prepared by dissolving 3.5 g of sodium metal in 100 mL anhydrous methanol).

  • Agitation: Stir the mixture at room temperature for 48 hours. The starting material will dissolve, and the epoxide product will begin to crystallize from the solution.

  • Isolation: Filter the precipitated solid. Wash the organic filtrate with water, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain a second crop of crystals.

  • Purification: Combine the solids and recrystallize from ethanol/chloroform.

  • IPQC: Melting point validation is critical here to ensure complete epoxide formation (Target: 198–200 °C).

Step 4: Synthesis of Methyl 4,6-O-benzylidene-α-D-altropyranoside
  • Reaction: Suspend the epoxide from Step 3 (10 g) in 1.0 M aqueous sodium hydroxide (200 mL).

  • Reflux: Heat the mixture to reflux (approx. 100 °C) under vigorous stirring for 24 to 48 hours. The rigid epoxide ring will slowly undergo diaxial opening.

  • Neutralization: Cool the mixture to room temperature and carefully neutralize to pH 7.0 using 1.0 M HCl.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 × 100 mL). Wash the combined organic layers with brine, dry over MgSO₄, and evaporate to dryness.

  • Purification: Recrystallize the crude altropyranoside from an ethanol/water mixture.

  • Final QC: Confirm the altro configuration via ¹H-NMR (coupling constants J1,2​ and J2,3​ will be small, typically < 3 Hz, characteristic of the diequatorial-like protons in the diaxial OH product). Melting point should be 168–170 °C.

Physicochemical Data & Expected Yields

Intermediate / Final ProductAppearanceMelting Point (°C)Specific Rotation [α]DExpected Yield (%)
1. Methyl 4,6-O-benzylidene-α-D-glucopyranosideWhite powder163–166+110° (c=2, CHCl₃)80–85
2. Methyl 4,6-O-benzylidene-2,3-di-O-tosyl-α-D-glucopyranosideWhite solid154–155+65° (c=1, CHCl₃)75–80
3. Methyl 2,3-anhydro-4,6-O-benzylidene-α-D-allopyranosideCrystalline solid198–200+140° (c=1, CHCl₃)85–90
4. Methyl 4,6-O-benzylidene-α-D-altropyranosideWhite crystals168–170+115° (c=1, CHCl₃)65–70

Synthetic Workflow Visualization

SynthesisWorkflow Node1 Methyl α-D-glucopyranoside (Starting Material) Node2 Methyl 4,6-O-benzylidene-α-D-glucopyranoside (Acetal Protection) Node1->Node2 PhCHO, ZnCl2 Thermodynamic Control Node3 Methyl 4,6-O-benzylidene-2,3-di-O-tosyl-α-D-glucopyranoside (Di-Tosylation) Node2->Node3 TsCl, Pyridine RT, 72h Node4 Methyl 2,3-anhydro-4,6-O-benzylidene-α-D-allopyranoside (Epoxidation) Node3->Node4 NaOMe, MeOH Intramolecular SN2 Node5 Methyl 4,6-O-benzylidene-α-D-altropyranoside (Diaxial Ring Opening) Node4->Node5 NaOH (aq), Reflux Fürst-Plattner Rule

Synthetic workflow for methyl 4,6-O-benzylidene-α-D-altropyranoside via Fürst-Plattner opening.

References

  • Richtmyer, N. K. (1962).Methods in Carbohydrate Chemistry, Vol 1. Academic Press. (Standard literature reference for the synthesis of altropyranosides via epoxide ring-opening).

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting poor solubility of methyl altropyranoside in standard organic solvents

Welcome to the technical support guide for troubleshooting the solubility of methyl altropyranoside. This resource is designed for researchers, chemists, and drug development professionals who encounter challenges with d...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for troubleshooting the solubility of methyl altropyranoside. This resource is designed for researchers, chemists, and drug development professionals who encounter challenges with dissolving this highly polar glycoside in standard organic solvents. Our goal is to provide you with the foundational knowledge and practical strategies to overcome these issues, ensuring the success of your experiments.

Section 1: Understanding the Core Problem

This section addresses the fundamental reasons behind the poor solubility of methyl altropyranoside, grounding our troubleshooting in first principles.

Q1: Why is my methyl altropyranoside not dissolving in common organic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or Ethyl Acetate?

A: The difficulty in dissolving methyl altropyranoside in many standard organic solvents stems from a fundamental principle in chemistry: "like dissolves like".[1][2] Methyl altropyranoside is a highly polar molecule, a characteristic it owes to the multiple hydroxyl (-OH) groups and the ether linkage within its pyranose ring structure.

  • Polarity Mismatch: Solvents like DCM, hexane, and ethyl acetate are considered non-polar or moderately polar. Their intermolecular interactions are dominated by weak van der Waals forces. Methyl altropyranoside, with its high polarity, cannot form energetically favorable interactions with these solvents, leading to poor solubility.[2][3]

  • Hydrogen Bonding: The key to methyl altropyranoside's solubility behavior is its extensive capacity for hydrogen bonding. Its hydroxyl groups act as both hydrogen bond donors and acceptors.[4][5] It will, therefore, dissolve readily in solvents that can also participate in hydrogen bonding, such as water or short-chain alcohols. Non-polar solvents lack this ability.

Q2: What specific molecular properties of methyl altropyranoside make it so polar?

A: Several quantifiable molecular properties confirm the high polarity of methyl altropyranoside and predict its solubility behavior:

  • Hydrogen Bond Donors/Acceptors: Methyl α-D-altropyranoside has 4 hydrogen bond donors and 6 acceptors.[4] This high density of hydrogen bonding sites makes it exceptionally hydrophilic.

  • Topological Polar Surface Area (TPSA): The TPSA is the surface area of a molecule that arises from polar atoms (usually oxygen and nitrogen). For methyl altropyranoside, this value is 99.4 Ų.[4][5] A high TPSA is strongly correlated with poor permeability across membranes and low solubility in non-polar environments.

  • LogP (Octanol-Water Partition Coefficient): The XLogP3 value for methyl altropyranoside is approximately -2.2.[4][5] This strongly negative value indicates a high preference for the polar aqueous phase over a non-polar lipid phase, confirming its hydrophilic nature.

The interplay of these factors means that significant energy is required to break the strong hydrogen bonds between methyl altropyranoside molecules (solute-solute interactions) unless the solvent can offer equally strong or stronger interactions (solute-solvent interactions).[6]

Section 2: Foundational Troubleshooting Workflow

If you are facing solubility issues, begin with these systematic, minimally invasive steps.

Q3: I have confirmed my material is methyl altropyranoside, but it won't dissolve for my reaction. What are the immediate troubleshooting steps?

A: Before resorting to complex solvent systems, apply these initial techniques. The following workflow diagram illustrates the logical progression for troubleshooting.

Troubleshooting_Workflow Start Poor Solubility Observed Purity 1. Verify Compound Purity (NMR, MS, EA) Start->Purity Initial_Steps 2. Initial Physical Methods Purity->Initial_Steps Warming Gentle Warming (Monitor for degradation) Initial_Steps->Warming Thermal Energy Sonication Sonication (Mechanical Agitation) Initial_Steps->Sonication Mechanical Energy Solvent_Mod 3. Modify Solvent System Warming->Solvent_Mod If ineffective Sonication->Solvent_Mod If ineffective CoSolvent Use a Co-Solvent (e.g., DMF, DMSO, NMP) Solvent_Mod->CoSolvent AltSolvent Switch to Alternative Polar Aprotic Solvent Solvent_Mod->AltSolvent Chem_Mod 4. Chemical Modification (Advanced) CoSolvent->Chem_Mod If reaction incompatible Success Solubility Achieved CoSolvent->Success AltSolvent->Chem_Mod If reaction incompatible AltSolvent->Success Protecting_Groups Introduce Protecting Groups (e.g., Acetyl, Benzyl) Chem_Mod->Protecting_Groups Protecting_Groups->Success Failure Consult Specialist Protecting_Groups->Failure

Caption: A logical workflow for troubleshooting poor solubility.

  • Verify Purity: Ensure your starting material is pure. Impurities can sometimes inhibit dissolution.

  • Gentle Warming: For many compounds, solubility increases with temperature as the dissolution process is endothermic.[7][8] Use a water bath and monitor the temperature carefully. Be aware that excessive heat can cause degradation of sensitive carbohydrate molecules.

  • Sonication: Using an ultrasonic bath can provide the mechanical energy needed to break up solute aggregates and facilitate solvation, often without the need for heat.[9]

Q4: What are the risks associated with heating to dissolve methyl altropyranoside?

A: While effective, heating is not without risks. Carbohydrates can be thermally labile. Potential issues include:

  • Degradation: Unwanted side reactions, such as elimination or caramelization, can occur at elevated temperatures.

  • Anomerization: In certain conditions, heat can promote the equilibration of the anomeric center, which may be undesirable.

  • Protecting Group Instability: If you are using a protected form of the altropyranoside, heat can sometimes lead to the cleavage or migration of protecting groups.

Recommendation: Always perform a small-scale test to determine the thermal stability of your compound in the chosen solvent before applying heat to your entire batch.

Section 3: Advanced Solubility Enhancement

When basic methods are insufficient, these more advanced strategies are necessary.

Q5: My reaction requires a non-polar solvent, but my glycoside won't dissolve. How should I approach using a co-solvent?

A: A co-solvent system is an excellent strategy. Co-solvents are mixtures of solvents, designed to modulate the overall properties of the solvent medium.[7] By adding a small amount of a highly polar, aprotic solvent in which the glycoside is soluble, you can often bring it into a solution that is still predominantly non-polar.

How it Works: The polar co-solvent solvates the glycoside, creating a micro-environment that is favorable for the polar solute. This solvated complex is then more readily dispersed in the bulk non-polar solvent.[10]

Common Polar Aprotic Co-Solvents:

  • N,N-Dimethylformamide (DMF)

  • Dimethyl sulfoxide (DMSO)

  • N-Methyl-2-pyrrolidone (NMP)

  • Hexamethylphosphoramide (HMPA) - Note: Use with extreme caution due to high toxicity.

See Protocol 2 for a practical guide to implementing a co-solvent system.

Q6: Are there any "next-generation" or less common solvents that are particularly effective for carbohydrates?

A: Yes, the field of green chemistry has introduced several powerful solvent systems that are highly effective for dissolving recalcitrant carbohydrates like methyl altropyranoside.

  • Ionic Liquids (ILs): These are salts that are liquid at low temperatures. Their high polarity and tunable nature make them excellent solvents for sugars.[6][9] For example, 1-butyl-3-methylimidazolium-based ILs have shown promise.[6]

  • Deep Eutectic Solvents (DESs): DESs are mixtures of a hydrogen bond acceptor (like choline chloride) and a hydrogen bond donor (like urea, glycerol, or carboxylic acids).[11][12] They form a liquid with a lower melting point than either component and are held together by strong hydrogen bonds, making them exceptionally good at dissolving carbohydrates.[6][13] They are also often biodegradable and considered environmentally friendly.[11][13]

Q7: Can I temporarily modify the methyl altropyranoside molecule to make it more soluble in organic solvents?

A: Absolutely. This is a cornerstone of carbohydrate synthesis. By temporarily "masking" the polar hydroxyl groups with less polar protecting groups, you can dramatically alter the molecule's solubility profile.

The Strategy: Convert the free hydroxyls into groups like acetates, benzoates, or benzyl ethers. This chemical modification:

  • Drastically reduces the molecule's ability to hydrogen bond.

  • Increases its lipophilicity (hydrophobicity).

  • Makes the molecule readily soluble in a wide range of organic solvents, including DCM, THF, and toluene.

Once the desired reaction is complete, the protecting groups can be removed under specific conditions (e.g., hydrolysis for esters, hydrogenolysis for benzyl ethers) to regenerate the free hydroxyls. This strategy is frequently used to improve not only solubility but also the reactivity and selectivity of glycosylation reactions.[14][15]

Section 4: Data Tables & Protocols

Solvent Selection Guide for Methyl Altropyranoside

The following table provides a general guide to the solubility of unprotected methyl altropyranoside in various solvents, ranked by their polarity index.[16]

SolventPolarity Index (P')Expected SolubilityPrimary Interactions
Hexane0.1InsolubleVan der Waals
Toluene2.4InsolubleVan der Waals, weak dipole
Dichloromethane (DCM)3.1Very LowDipole-Dipole
Tetrahydrofuran (THF)4.0LowH-bond acceptor, Dipole
Acetone5.1Low to ModerateH-bond acceptor, strong Dipole
Methanol5.1HighHydrogen Bonding
Acetonitrile5.8ModerateStrong Dipole, weak H-bond acceptor
N,N-Dimethylformamide (DMF)6.4HighStrong Dipole, H-bond acceptor
Dimethyl Sulfoxide (DMSO)7.2HighStrong Dipole, H-bond acceptor
Water10.2Very HighExtensive Hydrogen Bonding
Protocol 1: Systematic Solvent Screening

Objective: To empirically determine the most suitable solvent or solvent class for your specific application.

Materials:

  • Methyl altropyranoside (1-2 mg per test)

  • Small vials (e.g., 1 mL shell vials)

  • A selection of solvents from the table above.

  • Vortex mixer and/or micro-stir bars.

Procedure:

  • Aliquot ~1 mg of methyl altropyranoside into each labeled vial.

  • Add 0.2 mL of the first solvent to be tested.

  • Vortex or stir the mixture vigorously for 1-2 minutes at room temperature.

  • Visually inspect for dissolution. Note if the solid is fully dissolved, partially dissolved, or completely insoluble.

  • If not fully dissolved, gently warm the vial to 40-50 °C for 5 minutes and observe any change.

  • Record your observations systematically.

  • Repeat for all candidate solvents.

Protocol 2: Implementing a Co-Solvent System

Objective: To dissolve methyl altropyranoside in a predominantly non-polar solvent for a chemical reaction.

Example Scenario: Dissolving methyl altropyranoside in THF for a subsequent reaction.

Procedure:

  • To your reaction vessel containing methyl altropyranoside, add the minimum volume of a highly polar aprotic solvent (e.g., DMF or DMSO) required to form a clear, concentrated solution or a fine slurry. Start with a few drops and add more as needed with stirring.

  • Once the glycoside is dissolved or well-suspended in the polar co-solvent, slowly add the bulk non-polar solvent (THF) with continuous stirring.

  • You should obtain a clear, homogeneous solution. If the compound begins to precipitate, you may need to add a slightly larger proportion of the polar co-solvent.

  • Important: Ensure that your co-solvent (DMF/DMSO) is anhydrous and does not interfere with your downstream reagents or reaction mechanism.

CoSolvent_Mechanism Solute Methyl Altropyranoside (Highly Polar) Complex [Solvated Complex] Micro-environment Solute->Complex Solvated by CoSolvent Co-Solvent (e.g., DMF) (Polar Aprotic) CoSolvent->Complex Forms BulkSolvent Bulk Solvent (e.g., THF) (Less Polar) Solution Homogeneous Solution BulkSolvent->Solution Forms bulk of Complex->Solution Disperses in

Caption: Mechanism of co-solvency for polar solutes.

References

  • Benchchem. (n.d.). Technical Support Center: Overcoming Low Solubility in Glycosylation. Benchchem.
  • Guidechem. (n.d.). METHYL-ALPHA-D-XYLOPYRANOSIDE 91-09-8 wiki. Guidechem.
  • Sigma-Aldrich. (n.d.). Methyl a- D -mannopyranoside for microbiology, = 99.0 617-04-9. Sigma-Aldrich.
  • ResearchGate. (n.d.). C2 Hydroxyl Group Governs the Difference in Hydrolysis Rates of Methyl-alpha-D-glycero-D-guloseptanoside and Methyl-beta-D-glycero-D-guloseptanoside | Request PDF. ResearchGate.
  • PubChem. (n.d.). Methyl altropyranoside | C7H14O6 | CID 12245515. PubChem.
  • CymitQuimica. (n.d.). CAS 91-09-8: Methyl α-D-xylopyranoside. CymitQuimica.
  • Research and Reviews: Journal of Pharmaceutical Analysis. (2022). Solubility: The Important Phenomenon in Pharmaceutical Analysis. Research and Reviews.
  • ResearchGate. (n.d.). Solubility and solvation of monosaccharides in ionic liquids | Request PDF. ResearchGate.
  • MDPI. (2023). Synthesis, Antimicrobial and Mutagenic Activity of a New Class of d-Xylopyranosides. MDPI.
  • ACS Omega. (2023). Molecular Guide for Selecting Green Deep Eutectic Solvents with High Monosaccharide Solubility for Food Applications. ACS Publications.
  • PMC. (n.d.). Molecular Guide for Selecting Green Deep Eutectic Solvents with High Monosaccharide Solubility for Food Applications. PMC.
  • ResearchGate. (n.d.). Thermal properties and solubility of methyl α-D-glucopyranoside in methanol at different temperatures. ResearchGate.
  • ResearchGate. (n.d.). The structures of methyl α‐D‐altropyranoside (1) were determined in... | Download Scientific Diagram. ResearchGate.
  • BYJU'S. (n.d.). How is the solubility of a solute affected by increase in temperature, for an exothermic change?. BYJU'S.
  • PubMed. (2012). C2 Hydroxyl Group Governs the Difference in Hydrolysis Rates of methyl-α-D-glycero-D-guloseptanoside and methyl-β-D-glycero-D-guloseptanoside. PubMed.
  • Unknown Source. (n.d.). How Can We Choose the Best Solvent to Dissolve Various Types of Solid Chemicals?
  • PMC. (n.d.). Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives. PMC.
  • NII-Electronic Library Service. (1996). Hydrolytic Activity of α-Mannosidase against Deoxy Derivatives of p-Nitrophenyl α-D-Mannopyranoside. Biosci. Biotech. Biochem.
  • MDPI. (2025). Application of Hansen Solubility Parameters in the Aqueous-Ethanol Extraction of Genistein-7-O-[α-rhamnopyranosyl-(1→6)]-β-glucopyranoside from Derris scandens and Its Molecular Orbital Study on Antioxidant Activity. MDPI.
  • ACS Publications. (2012). Enhancement of the Water Solubility of Flavone Glycosides by Disruption of Molecular Planarity of the Aglycone Moiety. Journal of Natural Products.
  • PMC. (n.d.). Natural Deep Eutectic Solvents for Solubility and Selective Fractionation of Bioactive Low Molecular Weight Carbohydrates. PMC.
  • PubChem. (n.d.). beta-D-Altropyranoside, methyl | C7H14O6 | CID 21581130. PubChem.
  • PubChem. (2026). Methyl 2-o-methyl-d-altropyranoside | C8H16O6 | CID 107531. PubChem.
  • PMC. (n.d.). Synthesis of Glycosides by Glycosynthases. PMC.
  • Unknown Source. (n.d.). Glycosides.
  • Quora. (2021). How does a non-polar solvent dissolve the nonpolar solute? What is the mechanism?. Quora.
  • Chemistry Stack Exchange. (2012). How do non-polar substances dissolve in non-polar solvents?. Chemistry Stack Exchange.
  • Vedantu. (2024). How can a solute dissolve in polar and non-polar solvents?. Vedantu.
  • ResearchGate. (n.d.). Why Do Co-solvents Enhance the Solubility of Solutes in Supercritical Fluids? New Evidence and Opinion | Request PDF. ResearchGate.
  • RSC Publishing. (2025). Synthesis and anticancer potential of glycosides. RSC Publishing.
  • Sigma-Aldrich. (n.d.). Solvent Miscibility Table. Sigma-Aldrich.
  • Burdick & Jackson. (n.d.). Polarity Index.

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance in Methyl Altropyranoside Functionalization

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this hub to help researchers and drug development professionals navigate the complex stereochemical challenges associated with m...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this hub to help researchers and drug development professionals navigate the complex stereochemical challenges associated with methyl altropyranoside derivatives. This guide synthesizes mechanistic theory with field-validated protocols to ensure your functionalization workflows are robust and reproducible.

Mechanistic Background: The Root of Steric Hindrance

Methyl α-D-altropyranoside is notorious for its challenging functionalization profile. In its most energetically favorable 4C1​ chair conformation, the C-1 methoxy, C-2 hydroxyl, and C-3 hydroxyl groups are all oriented axially[1]. This dense clustering generates severe 1,3-diaxial interactions, particularly between the C-1 OMe and C-3 OH. Consequently, the kinetic barrier for functionalizing the C-2 or C-3 positions is exceptionally high compared to other hexopyranosides like glucose or galactose[2].

ConformationalEquilibrium A Methyl α-D-altropyranoside (4C1 Chair: Global Minimum) B 1,3-Diaxial Steric Clash (Axial C1-OMe & C3-OH) A->B suffers from E Regioselective Protection (4,6-O-Benzylidene) A->E Step 1 C Solvent Modulation (e.g., THF, D2O) B->C mitigated via D Conformational Shift (1C4 Chair or O,3B Boat) C->D induces F C-3 Functionalization (e.g., Methylation) D->F facilitates E->F Step 2

Workflow for overcoming steric hindrance during methyl altropyranoside functionalization.

Troubleshooting FAQs

Q1: Why is my C-3 O-methylation yield so low (<30%) when using standard DMF/NaH conditions? Causality & Solution: The sluggish reaction is directly caused by the axial location of the C-3 hydroxyl group, which physically blocks the approach of the alkylating agent[2]. Furthermore, highly polar solvents like DMF (dielectric constant ϵ≈38 ) fail to adequately stabilize the reactive alkoxide intermediate. Actionable Fix: Switch your solvent to anhydrous Tetrahydrofuran (THF). THF has a lower dielectric constant ( ϵ≈8 ) and a high chelation-stabilizing capacity. This stabilizes the sodium-enolate/alkoxide complex, driving O-selectivity and increasing yields to 65–75%[3].

Q2: I need to functionalize C-3, but my reagents keep reacting with C-4 and C-6. How do I achieve regioselectivity? Causality & Solution: The C-4 hydroxyl is equatorial and the C-6 is a primary alcohol; both are kinetically far more accessible than the sterically encumbered axial C-3 OH. Actionable Fix: You must implement a self-validating protection strategy. React the starting material with benzaldehyde to form a 4,6-O-benzylidene acetal[4]. This thermodynamically driven reaction selectively masks C-4 and C-6. As a secondary benefit, the formation of this bicyclic system slightly distorts the pyranose ring, widening the internal C2–C3–C4 bond angles and marginally relieving the steric crowding at C-3[5].

Q3: My NMR analysis of the starting material shows multiple conformations. Is my sample impure? Causality & Solution: Not necessarily. While the 4C1​ chair is the global minimum, the severe 1,3-diaxial strain flattens the conformational energy landscape[6]. In polar solvents like D2​O or DMSO, the molecule can populate alternative conformers (such as the 1C4​ chair or O,3B boat) up to 8%[1]. This dynamic equilibrium is a natural response to steric hindrance. Verify purity via HRMS; if the mass is accurate, the NMR complexity is purely conformational.

Quantitative Data: Solvent Effects on Functionalization

To optimize your reaction conditions, consult the following table summarizing the causality between solvent properties, conformational distribution, and resulting functionalization yields.

SolventDielectric Constant ( ϵ )Dominant ConformerMinor Conformers PopulatedC-3 Methylation YieldMechanistic Impact
THF ≈8 4C1​ Trace O,3B 65 - 75% High chelation stabilization of the alkoxide intermediate; optimal for O-alkylation[3].
DMF ≈38 4C1​ Trace O,3B < 50% Lower O-selectivity due to poor chelation stabilization[3].
Methanol ≈33 4C1​ O,3B N/A (Protic)Protic solvent; incompatible with strong bases like NaH[1].
Water ( D2​O ) ≈80 4C1​ 1C4​ (8%)N/AHigh polarity stabilizes the 1C4​ chair, flipping axial groups to equatorial[1].

Validated Experimental Protocols

The following self-validating protocols are engineered to bypass steric limitations through precise regiocontrol and transition-state stabilization.

Protocol A: Regioselective 4,6-O-Benzylidene Protection

This step isolates the hindered C-2/C-3 positions by masking the highly reactive C-4 and C-6 hydroxyls[4],[7].

Step-by-Step Methodology:

  • Preparation: Suspend Methyl α-D-altropyranoside (1.0 eq) in an excess of benzaldehyde (2.0 eq). The benzaldehyde acts as both reagent and partial solvent[4].

  • Catalysis: Add a catalytic amount of anhydrous zinc chloride ( ZnCl2​ ) to activate the carbonyl carbon of benzaldehyde.

  • Reaction: Stir the heterogeneous mixture vigorously at room temperature for 24 hours under an inert argon atmosphere. Self-Validation Check: The mixture will gradually become homogeneous as the acetal forms.

  • Quenching & Work-up: Pour the reaction mixture into ice-water containing 0.5 M NaHCO3​ to neutralize the Lewis acid. Stir vigorously until a white solid precipitate forms[4].

  • Purification: Collect the precipitate via vacuum filtration. Wash extensively with cold water and recrystallize from hot ethanol to yield pure Methyl 4,6-O-benzylidene-α-D-altropyranoside.

ReactionPathway SM Methyl α-D-altropyranoside (Unprotected) Int1 4,6-O-Benzylidene Acetal Intermediate SM->Int1 PhCHO, ZnCl2 (Regioselective) Prod C-3 O-Methylated Target Compound Int1->Prod NaH, MeI, THF (Chemoselective)

Two-step functionalization pathway for C-3 methylation of methyl α-D-altropyranoside.

Protocol B: Chemoselective C-3 Methylation

With the 4,6-positions locked, we utilize THF to stabilize the sterically hindered C-3 alkoxide[3],[5].

Step-by-Step Methodology:

  • Deprotonation: Dissolve the Methyl 4,6-O-benzylidene-α-D-altropyranoside (1.0 eq) in anhydrous THF (0.1 M concentration). Cool the flask to -78 °C using a dry ice/acetone bath under argon.

  • Base Addition: Slowly add a 1.6 M solution of methyllithium in THF (1.2 eq) or NaH (60% dispersion, 1.2 eq)[5]. Causality Note: The low temperature prevents unwanted side reactions while the THF stabilizes the metal-alkoxide chelate.

  • Alkylation: Dropwise, add methyl iodide (MeI, 1.5 eq). Maintain the reaction at -78 °C for 1 hour, then slowly allow it to warm to 0 °C over an additional hour[3],[5].

  • Quenching: Carefully quench the reaction by adding saturated aqueous NH4​Cl to neutralize any unreacted base.

  • Extraction: Extract the aqueous layer three times with dichloromethane (DCM). Combine the organic layers, dry over anhydrous MgSO4​ , and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel flash chromatography (Hexanes/Ethyl Acetate gradient) to isolate the C-3 methylated product.

References

  • [3] Hybridisation Potential of 1',3'-Di-O-methylaltropyranoside Nucleic Acids. MDPI. 3

  • [1] Synergy of Theory, NMR, and Rotational Spectroscopy to Unravel Structural Details of d‐Altroside Puckering and Side Chain Orientation. PMC - NIH. 1

  • [6] (PDF) Synergy of Theory, NMR, and Rotational Spectroscopy to Unravel Structural Details of D ‐Altroside Puckering and Side Chain Orientation. ResearchGate. 6

  • [2] US20040033967A1 - Alkylated hexitol nucleoside analogues and oligomers thereof. Google Patents.2

  • [5] Synthesis of 3‑C‑Methyl‑d‑Mannopyranoside Derivatives Functionalized at the 3‑Position. PMC - NIH.5

  • [4] Application Notes and Protocols for the Synthesis of 6-O-Methyl-alpha-D-galactopyranose Derivatives. Benchchem. 4

  • [7] Selective 4,6-O-benzylidene formation of methyl α-D-mannopyranoside using 2,6-dimethylbenzaldehyde. ResearchGate. 7

Sources

Troubleshooting

Technical Support Center: Preventing Unwanted Epimerization in Methyl Altropyranoside Reactions

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for carbohydrate chemistry. This guide is designed for researchers, scientists, and drug development professionals encountering st...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for carbohydrate chemistry. This guide is designed for researchers, scientists, and drug development professionals encountering stereochemical challenges in reactions involving methyl altropyranoside. Unwanted epimerization is a critical issue that can lead to product mixtures that are difficult to separate, lower yields, and compromised biological activity. This document provides in-depth, experience-driven answers and troubleshooting protocols to help you maintain stereochemical integrity throughout your synthetic pathways.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the fundamental concepts and most common initial queries regarding epimerization in the context of methyl altropyranoside.

Q1: What exactly is epimerization, and why is it a significant problem?

A: Epimerization is a chemical process where the configuration of only one of several stereocenters in a molecule is inverted.[1] The resulting molecule is called an epimer. For example, D-glucose and D-mannose are C2 epimers; they differ only in the stereochemistry at the second carbon atom.[2]

In the context of methyl altropyranoside, this is a major issue for several reasons:

  • Product Purity: It leads to the formation of diastereomeric mixtures (e.g., methyl idopyranoside or methyl mannopyranoside derivatives) which can be challenging and costly to separate.

  • Biological Activity: The precise three-dimensional arrangement of hydroxyl groups is often critical for a carbohydrate's interaction with enzymes, receptors, or antibodies. An inverted stereocenter can drastically reduce or eliminate the desired biological effect.[1]

  • Synthetic Strategy: An unintended epimerization can derail a multi-step synthesis, requiring significant backtracking and optimization.

It's important to distinguish epimers from anomers , which are a specific type of epimer where the stereochemical difference occurs only at the anomeric carbon (C1 in pyranosides). The conversion between anomers is called anomerization or mutarotation.[3][4][5]

Q2: Which positions on the methyl altropyranoside ring are most susceptible to epimerization?

A: The C2 position is, by far, the most common site for unwanted epimerization in pyranoside chemistry. This is because the C2-proton is adjacent to the electron-withdrawing ring oxygen and the anomeric center, making it relatively acidic. Under basic conditions, this proton can be abstracted to form a transient enolate intermediate, which can then be re-protonated from either face, leading to a mixture of the original (altro) and the epimerized (manno) configuration.

While less common as an unwanted side reaction, epimerization at other positions like C3, C4, and C5 can be induced under specific, often intentional, conditions such as oxidation-reduction sequences, Mitsunobu reactions, or radical-mediated methods.[6][7]

Q3: What are the most common reaction conditions that trigger unwanted epimerization?

A: Unwanted epimerization is typically triggered by conditions that facilitate the formation of a planar, achiral intermediate or a reversible intermediate. The primary culprits are:

  • Basic Conditions: Strong bases (e.g., NaH, NaOMe, t-BuOK) or even milder organic bases used in deprotection or acylation steps can abstract the C2 proton, leading to the formation of an enolate and subsequent epimerization.[8][9]

  • Harsh Acidic Conditions: While less common for C2 epimerization, strong acids can sometimes catalyze epimerization, particularly at the anomeric carbon (anomerization).

  • High Temperatures: Increased thermal energy can provide the activation energy needed to overcome the barrier to epimerization, especially if a plausible mechanism exists.[10]

  • Inappropriate Protecting Group Strategy: The choice of protecting groups, especially at the C2 position, is the single most critical factor in controlling stereochemistry. A "non-participating" group at C2 leaves the molecule vulnerable, whereas a "participating" group can actively direct the stereochemical outcome.[11][12]

Section 2: Troubleshooting Guide: A Step-by-Step Approach

You've run a reaction and your NMR spectrum shows a mixture of diastereomers. Unwanted epimerization is the likely cause. This guide provides a logical workflow to diagnose and solve the problem.

Troubleshooting_Workflow start Epimerization Detected! (e.g., via NMR, LC-MS) q1 At which carbon did epimerization occur? (C1, C2, other?) start->q1 c1_anomer C1 (Anomerization) q1->c1_anomer C1 c2_epimer C2 Epimerization q1->c2_epimer C2 other_epimer Other (C3, C4, etc.) q1->other_epimer Other sol_anomer SOLUTION: 1. Optimize solvent and temperature. 2. Control activator choice. 3. Leverage the anomeric effect. c1_anomer->sol_anomer q2 What were the reaction conditions? c2_epimer->q2 sol_other This is less common as an unwanted side reaction. Review literature for specific mechanism (e.g., oxidation- reduction) and eliminate causative reagents. other_epimer->sol_other basic Basic (e.g., NaH, LDA, amine bases) q2->basic Basic acidic Acidic / Lewis Acid (e.g., glycosylation) q2->acidic Acidic radical Radical / Photochemical q2->radical Radical sol_base SOLUTION: 1. Use a weaker, non-nucleophilic base. 2. Lower reaction temperature. 3. Most importantly: Install a C2 participating group (See Sec. 3). basic->sol_base sol_acid SOLUTION: 1. Re-evaluate activator/promoter stoichiometry. 2. Use a non-participating solvent if needed. 3. Ensure C2 has a participating group to lock stereochemistry. acidic->sol_acid radical->sol_other

Caption: Troubleshooting workflow for diagnosing and addressing unwanted epimerization.

Section 3: In-Depth Focus: The Critical Role of Protecting Groups

The most robust strategy for preventing unwanted epimerization, particularly at C2, is through intelligent protecting group selection. This section details the mechanisms and practical applications.

Q: How can I definitively prevent C2 epimerization during glycosylation or base-mediated reactions?

A: The answer lies in Neighboring Group Participation (NGP) . By installing a "participating" protecting group, such as an ester (acetate, benzoate, pivaloate), at the C2 position, you can force the reaction to proceed through a specific, stereochemically-defined intermediate.[11][13]

The Mechanism:

  • When the leaving group at the anomeric center departs (promoted by a Lewis acid), the carbonyl oxygen of the C2-ester attacks the resulting oxocarbenium ion.

  • This forms a stable, five-membered cyclic dioxolenium ion intermediate.

  • This intermediate effectively "locks" the stereochemistry at C2 and shields the alpha-face of the pyranose ring.

  • The incoming nucleophile (the glycosyl acceptor) can now only attack from the opposite (beta) face in an Sₙ2-like manner.

  • The result is exclusively the 1,2-trans glycosidic linkage. For methyl altropyranoside (which has a 2,3-cis relationship), this strategy is less common for glycosylation but is paramount for preventing epimerization during other transformations on the ring. For a manno-configured donor, this would yield an alpha-glycoside.[11]

NGP_Mechanism cluster_0 Step 1: Leaving Group Departure cluster_1 Step 2: NGP & Intermediate Formation cluster_2 Step 3: Stereospecific Attack A Pyranose with C2-Acyl Group and Anomeric Leaving Group (LG) B Oxocarbenium Ion (transient) A->B Activator C C2-Acyl group attacks the anomeric center D Stable Dioxolenium Ion (Shields α-face) C->D E Nucleophile (Acceptor-OH) attacks from unshielded β-face F 1,2-trans Product (Stereochemistry locked) E->F

Caption: Mechanism of Neighboring Group Participation (NGP) by a C2-acyl group.

Table 1: Comparison of C2 Protecting Groups and Their Influence on Stereoselectivity
Protecting GroupTypeMechanism of ControlTypical Stereochemical OutcomePrevents C2 Epimerization?
Acetyl (Ac), Benzoyl (Bz) ParticipatingNeighboring Group Participation (NGP) via dioxolenium ion.[11][12]1,2-transYes (Excellent)
Benzyl (Bn), Silyl (TBDMS) Non-ParticipatingNo direct participation. Outcome depends on solvent, temp, anomeric effect.[11][14]Mixture of 1,2-cis and 1,2-transNo (High Risk)
4,6-O-Benzylidene Conformation-ConstrainingLocks the pyranose ring in a specific chair conformation, influencing attack trajectory.[13][15]Often favors one anomer, but does not prevent C2 enolate formation under base.Partially (by steric hindrance)
Section 4: Key Experimental Protocols

Here we provide actionable, step-by-step protocols for common procedures discussed in this guide. Always use anhydrous solvents and perform reactions under an inert atmosphere (Argon or Nitrogen) unless otherwise specified.

Protocol 1: General Procedure for a Glycosylation Reaction Minimizing Epimerization

This protocol assumes the use of a glycosyl donor with a non-participating group at C2, where control is paramount.

  • Preparation:

    • To a flame-dried, round-bottom flask under Argon, add the glycosyl acceptor (1.2-1.5 equivalents) and freshly activated 4 Å molecular sieves.

    • Dissolve the solids in an anhydrous solvent (e.g., Dichloromethane (DCM) or Diethyl Ether, ~0.1 M).

    • Cool the stirred suspension to the desired starting temperature (typically -40 °C or -78 °C).[10]

  • Donor Addition:

    • In a separate flame-dried flask, dissolve the glycosyl donor (1.0 equivalent) in the same anhydrous solvent.

    • Add the donor solution to the acceptor mixture via cannula or syringe.

  • Activation:

    • Prepare a stock solution of the Lewis acid activator (e.g., TMSOTf or BF₃·OEt₂, 0.1-0.3 eq) in the same anhydrous solvent.

    • Add the activator solution dropwise to the reaction mixture over 5-10 minutes. A slow addition is critical to control reactivity.

  • Reaction Monitoring:

    • Allow the reaction to stir at the initial temperature for a set time (e.g., 30-60 minutes).

    • Monitor the reaction progress by Thin Layer Chromatography (TLC). A typical mobile phase is a mixture of ethyl acetate and hexanes.

    • If the reaction is sluggish, allow it to warm slowly to a higher temperature (e.g., -20 °C, 0 °C, or room temperature) while continuing to monitor.[10]

  • Quenching and Work-up:

    • Once the donor is consumed (as indicated by TLC), quench the reaction by adding a few drops of a hindered base (e.g., 2,6-lutidine or triethylamine).

    • Allow the mixture to warm to room temperature.

    • Dilute the mixture with DCM and filter through a pad of Celite to remove molecular sieves.

    • Wash the filtrate sequentially with a saturated aqueous solution of sodium bicarbonate and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel to isolate the desired stereoisomer.

Protocol 2: Intentional C4 Epimerization via Oxidation-Reduction

This is an example of a controlled epimerization, which can be an unwanted side reaction if oxidizing agents are present with an unprotected C4-OH.

  • Oxidation:

    • Dissolve the starting material (with a free C4-OH and other positions protected) in anhydrous DCM.

    • Add Dess-Martin periodinane (DMP) or conduct a Swern oxidation to convert the C4-OH to a C4-ketone.

    • Stir at room temperature until the starting material is consumed (monitor by TLC).

    • Work up the reaction appropriately to isolate the intermediate ketone.

  • Stereoselective Reduction:

    • Dissolve the C4-ketone in an appropriate solvent (e.g., THF or Methanol) and cool to -78 °C.

    • Add a bulky reducing agent, such as L-Selectride®, dropwise. The bulky nature of the reagent will favor axial attack on the ketone, leading to the formation of the equatorial C4-OH (the epimer).[6]

    • Quench the reaction carefully with water or saturated ammonium chloride.

    • Perform an extractive work-up and purify by column chromatography to yield the C4-epimer.

References
  • Controlling the stereoselectivity of glycosylation via solvent effects. (n.d.). SciSpace. [Link]

  • Controlling the stereoselectivity of glycosylation via solvent effects. (n.d.). Semantic Scholar. [Link]

  • The Use of Reagent Control in Stereoselective Glycosylation Reactions. (n.d.). Sched. [Link]

  • Can the stereochemical outcome of glycosylation reactions be controlled by the conformational preferences of the glycosyl donor? (2002). Journal of the American Chemical Society. [Link]

  • Stereoselectivity in glycosylation reactions. a, Schematic mechanisms... (n.d.). ResearchGate. [Link]

  • Anomer. (n.d.). Wikipedia. [Link]

  • Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations. (n.d.). PMC. [Link]

  • Novel protecting groups in carbohydrate chemistry. (2010). Comptes Rendus Chimie. [Link]

  • Epimers | Definition, Mechanism & Examples. (n.d.). Study.com. [Link]

  • Epimers and Anomers Explained. (n.d.). Scribd. [Link]

  • Protective group strategies in carbohydrate and peptide chemistry. (2012). Leiden University Scholarly Publications. [Link]

  • Epimerization: Biological Chemistry I Study Guide. (n.d.). Fiveable. [Link]

  • Epimers And Anomers - Carbohydrates - MCAT Content. (n.d.). Jack Westin. [Link]

  • Synthesis of Four Orthogonally Protected Rare l-Hexose Thioglycosides from d-Mannose by C-5 and C-4 Epimerization. (2022). MDPI. [Link]

  • Selective Axial-to-Equatorial Epimerization of Carbohydrates. (2022). PMC. [Link]

  • Proposed mechanism of base catalyzed epimerization. (n.d.). ResearchGate. [Link]

  • Epimerization of α-methylglucose to α-methylallose Effect of changes to... (n.d.). ResearchGate. [Link]

  • Erythrose and Threose: Carbonyl Migrations, Epimerizations, Aldol, and Oxidative Fragmentation Reactions under Plausible Prebiotic Conditions. (2020). PMC. [Link]

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Optimization

Resolving overlapping 1H NMR signals in methyl altropyranoside spectra

Focus: Resolving 1H NMR Signal Overlap in Methyl Altropyranoside and Complex Pyranosides Welcome to the Advanced NMR Technical Support Center. For researchers and drug development professionals working with carbohydrates...

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Author: BenchChem Technical Support Team. Date: April 2026

Focus: Resolving 1H NMR Signal Overlap in Methyl Altropyranoside and Complex Pyranosides

Welcome to the Advanced NMR Technical Support Center. For researchers and drug development professionals working with carbohydrates, 1H NMR spectral overlap is a ubiquitous challenge. Monosaccharide units possess highly similar chemical environments, leading to severe resonance congestion—typically in the 3.2–4.5 ppm range for bulk ring protons and 4.5–5.8 ppm for anomeric protons[1].

Methyl altropyranoside presents an additional layer of complexity. Unlike glucose, which rigidly adopts a 4C1​ chair, altropyranosides exhibit extreme conformational flexibility, dynamically puckering between 4C1​ and 1C4​ conformations[2]. This dynamic exchange averages scalar couplings ( J -couplings) and broadens signals, rendering standard 1D 1H NMR insufficient for structural elucidation.

This guide provides field-proven, self-validating workflows to deconvolute these overlapping spectra.

Diagnostic Workflow for Signal Overlap

Before modifying your spectrometer parameters, use the following decision matrix to select the most efficient resolution strategy.

NMR_Troubleshooting Start Signal Overlap Detected in 1H NMR Spectrum CheckRegion Is the overlap in the bulk ring region (3.2-4.5 ppm)? Start->CheckRegion CheckAnomeric Are anomeric (H1) protons clearly resolved (>4.5 ppm)? CheckRegion->CheckAnomeric Yes Sol_Solvent Solvent Exchange (e.g., D2O to DMSO-d6) CheckRegion->Sol_Solvent No (e.g., OH/NH overlap) Sol_1DTOCSY Execute 1D Selective TOCSY Irradiate H1 to trace spin system CheckAnomeric->Sol_1DTOCSY Yes Sol_HSQCTOCSY Execute 2D HSQC-TOCSY Disperse via 13C dimension CheckAnomeric->Sol_HSQCTOCSY No Sol_PureShift Execute Pure Shift NMR (PSYCHE) Collapse multiplets to singlets Sol_1DTOCSY->Sol_PureShift Still overlapping? Sol_HSQCTOCSY->Sol_PureShift Still overlapping?

Caption: Diagnostic workflow for resolving overlapping 1H NMR signals in carbohydrate spectra.

Troubleshooting Guide: Deconvoluting the "Bulk Ring" Region

Issue: The H2, H3, H4, and H5 protons of methyl altropyranoside merge into an uninterpretable multiplet cluster in the 3.2–4.5 ppm range. I cannot extract individual J -couplings to determine the stereochemistry.

Root Cause: The electron densities surrounding the C2-C6 carbons are nearly identical due to the repeating CH-OH motifs. Furthermore, the 4C1​⇌1C4​ conformational equilibrium of altropyranosides broadens the multiplets, exacerbating the overlap[2].

Solution: Isolate the spin system using a 1D Selective TOCSY experiment. By selectively irradiating the well-resolved anomeric proton (H1), magnetization is transferred sequentially through the scalar coupling network, extracting only the signals of that specific sugar ring from the overlapping bulk region[1].

Self-Validating Protocol: 1D Selective TOCSY

Instrument Requirement: Spectrometer equipped with shaped pulse capabilities.

  • Acquire a High-Quality 1D 1H Reference Spectrum

    • Action: Run a standard 1D proton experiment with a relaxation delay ( d1 ) of at least 5×T1​ (typically 3-5 seconds).

    • Causality: Accurate frequency determination is critical. A fully relaxed spectrum ensures that the anomeric proton integration and lineshape are uncororted, allowing for precise calculation of the selective pulse frequency.

  • Configure the Selective Excitation Pulse

    • Action: Define the excitation region centered exactly on the H1 doublet (e.g., ~4.7 ppm). Select a Gaussian or RSNOB shaped pulse with a bandwidth narrow enough to excite only H1 (typically 20-40 Hz).

    • Self-Validation Step:Before running the full TOCSY, set the mixing time to 0 ms and execute a single scan. The resulting spectrum must display only the irradiated anomeric proton. If adjacent peaks appear, your pulse bandwidth is too wide; if the H1 signal is heavily distorted, your pulse power is miscalibrated.

  • Set the Spin-Lock Mixing Time (DIPSI-2)

    • Action: Set the isotropic mixing time to 80–120 ms.

    • Causality: Magnetization transfer relies on J -coupling networks. A short mixing time (20 ms) transfers magnetization only to the adjacent H2 proton (COSY-like). An 80–120 ms spin-lock allows magnetization to propagate through the entire pyranoside ring (up to 5-6 bonds), revealing H2, H3, H4, and H5.

  • Acquisition and Processing

    • Action: Acquire with 16-64 scans depending on concentration. Apply a mild exponential window function (LB = 0.3-1.0 Hz) prior to Fourier transform to optimize the signal-to-noise ratio.

Troubleshooting Guide: Complete Structural Elucidation via Hydroxyls

Issue: My sample contains a mixture of alpha and beta anomers of methyl altropyranoside, and even the anomeric protons are overlapping with solvent peaks or other impurities. 1D TOCSY is failing because I cannot selectively excite a single starting point.

Root Cause: 1D selective experiments require at least one isolated resonance. When 1D dispersion fails entirely, you must exploit a second dimension ( 13C ) to separate the signals[3].

Solution: Utilize 2D HSQC-TOCSY combined with supercooled solvent conditions. If analyzing in aqueous media, observing the hydroxyl (-OH) protons instead of the CH protons provides a massive resolution advantage, as -OH protons often have distinct chemical shifts when chemical exchange is slowed down[3].

Self-Validating Protocol: 2D HSQC-TOCSY (Hydroxyl Starting Point)
  • Solvent Preparation and Temperature Control

    • Action: Dissolve the sample in a 1% D2​O / 99% H2​O mixture. Lower the spectrometer temperature to supercooled conditions (e.g., -5°C to -10°C).

    • Causality: Water/hydroxyl proton exchange is base/acid catalyzed and highly temperature-dependent. Supercooling the sample drastically slows the chemical exchange rate of the -OH protons, allowing them to appear as sharp, distinct doublets rather than broad, overlapping humps[3].

  • Calibrate 90° Pulses

    • Action: Calibrate the 1H and 13C 90-degree hard pulses precisely.

    • Self-Validation Step: Run a 1D 13C -filtered 1H experiment. If the parent 1H signals (attached to 12C ) are not suppressed by at least 95%, recalibrate your 13C pulse. Poor calibration will result in severe t1​ noise and artifacts in the 2D spectrum.

  • Configure HSQC-TOCSY Parameters

    • Action: Set the one-bond coupling constant 1JCH​ to ~145 Hz. Set the TOCSY mixing time to 60-90 ms.

    • Causality: The pulse sequence first edits the protons by the 13C chemical shift of their attached carbons (HSQC step), achieving massive dispersion. The TOCSY step then transfers this magnetization to all other protons in the spin system. This creates a 2D map where overlapping 1H signals are separated by the much wider 13C chemical shift range (60–110 ppm)[3].

Quantitative Comparison of Resolution Techniques

When designing your experimental workflow, balance the need for resolution against spectrometer time and sensitivity penalties.

TechniqueTypical Acquisition TimeResolution EnhancementSensitivity PenaltyPrimary Use Case
1D Selective TOCSY 5 – 15 minsHigh (Isolates 1D slice of a single spin system)LowExtracting single sugar spin systems from complex mixtures.
2D HSQC-TOCSY 2 – 12 hoursVery High (Disperses overlap via 13C dimension)ModerateDe novo structural elucidation of overlapping carbohydrate rings.
Pure Shift (PSYCHE) 30 – 60 minsExtreme (Collapses complex multiplets into singlets)High (~90% signal loss)Resolving severe bulk ring overlap without relying on 13C [4].
Ultra-High Field (>800 MHz) 1 – 5 minsModerate (Strictly field-dependent dispersion)None (Yields a net sensitivity gain)Routine screening and initial sample assessment.

Frequently Asked Questions (FAQs)

Q: Why is the J -coupling analysis of methyl altropyranoside so difficult compared to methyl glucopyranoside? A: Methyl glucopyranoside rigidly locks into a 4C1​ chair conformation, meaning its dihedral angles are fixed. This allows for straightforward application of the Karplus equation (e.g., axial-axial protons show large J≈8−10 Hz). Conversely, altropyranosides suffer from steric clashes in standard chair forms, causing them to exist in a dynamic equilibrium between 4C1​ , 1C4​ , and skew-boat conformations[2]. This rapid interconversion averages the observed J -couplings, making standard multiplet analysis highly ambiguous without advanced computational modeling or rotational spectroscopy[2].

Q: How does Pure Shift NMR (PSYCHE) physically resolve overlapping carbohydrate signals? A: Standard 1H NMR signals are split into multiplets by homonuclear scalar couplings ( JHH​ ), which drastically widens the footprint of each peak and causes overlap. Pure shift methods, such as PSYCHE (Pure Shift Yielded by Chirp Excitation) or PUREST, utilize low-flip-angle swept-frequency pulses combined with spatial encoding to selectively refocus chemical shifts while allowing J -couplings to evolve[5],[4]. The resulting interferogram is reconstructed to completely suppress homonuclear couplings, collapsing every multiplet into a sharp, well-resolved singlet[4].

Q: Can I use chemical derivatization instead of advanced NMR pulse sequences? A: Yes. Acetylation or methylation of the free hydroxyl groups on the altropyranoside ring will significantly alter the chemical environment of the attached CH protons[1]. This shifts the resonances downfield and spreads them out, often resolving the 3.2–4.5 ppm overlap. However, this requires additional synthetic steps, purification, and alters the native conformation of the molecule, which may be undesirable for drug-binding studies.

Sources

Troubleshooting

Technical Support Center: Optimizing Acid-Catalyzed Deprotection of Methyl Altropyranoside

Welcome to the technical support center for the acid-catalyzed deprotection of methyl altropyranoside derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are navigat...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the acid-catalyzed deprotection of methyl altropyranoside derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of carbohydrate chemistry. Here, we provide in-depth troubleshooting advice and frequently asked questions to address specific challenges encountered during this critical synthetic step. Our goal is to equip you with the expertise and practical insights needed to achieve successful and reproducible outcomes.

Section 1: Troubleshooting Guide

This section addresses common problems encountered during the acid-catalyzed deprotection of methyl altropyranoside derivatives. Each issue is presented with probable causes and actionable solutions, grounded in established chemical principles.

Issue 1: Incomplete or Sluggish Deprotection

Symptom: Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) analysis shows a significant amount of starting material remaining after the expected reaction time.

Probable Causes:

  • Insufficient Acid Strength or Concentration: The chosen acid may not be potent enough to efficiently catalyze the cleavage of the specific protecting group.

  • Low Reaction Temperature: The activation energy for the deprotection reaction is not being met at the current temperature.

  • Inadequate Reaction Time: The reaction may simply require more time to reach completion.[1]

  • Steric Hindrance: Bulky protecting groups near the reaction site can impede the approach of the acid catalyst.[2]

  • Poor Solubility: The substrate may not be fully dissolved in the reaction solvent, limiting its availability for the reaction.

Solutions:

  • Optimize Acid Catalyst:

    • Increase Concentration: Gradually increase the concentration of the acid. For instance, if using 80% acetic acid, consider moving to 90% or using a stronger acid like trifluoroacetic acid (TFA).[3][4]

    • Change Acid Type: Switch to a stronger acid. For example, if deprotecting a benzylidene acetal, trifluoroacetic acid (TFA) in toluene can be effective.[5] For silyl ethers, a common method involves using acidic aqueous tetrahydrofuran (THF) or acidic methanol.[6]

  • Adjust Reaction Temperature:

    • Carefully increase the reaction temperature in increments of 5-10 °C. Monitor the reaction closely by TLC to avoid the formation of degradation products.

  • Extend Reaction Time:

    • Continue to monitor the reaction at regular intervals until the starting material is consumed. Some deprotections, especially with hindered substrates, can take several hours.

  • Enhance Solubility:

    • If solubility is an issue, consider a co-solvent system. For example, if using an aqueous acid, adding a miscible organic solvent like THF or dioxane can improve solubility.

Issue 2: Formation of Unidentified Side Products

Symptom: TLC analysis reveals multiple new spots in addition to the desired product and remaining starting material, indicating the formation of byproducts.

Probable Causes:

  • Protecting Group Migration: Acyl protecting groups (e.g., acetyl, benzoyl) can migrate to adjacent free hydroxyl groups under acidic conditions.[7]

  • Anomerization: The stereochemistry at the anomeric center (C1) can change, leading to a mixture of α and β anomers.

  • Ring Opening or Rearrangement: Under harsh acidic conditions, the pyranoside ring can undergo cleavage or rearrange to a furanoside form.[7][8][9]

  • Degradation of the Sugar Backbone: Prolonged exposure to strong acid, especially at elevated temperatures, can lead to charring or decomposition of the carbohydrate.

Solutions:

  • Milder Reaction Conditions:

    • Lower Acid Concentration/Strength: Use the mildest acidic conditions that still afford a reasonable reaction rate.

    • Lower Temperature: Perform the reaction at a lower temperature (e.g., 0 °C or room temperature) to minimize side reactions.

  • Careful Monitoring:

    • Monitor the reaction progress frequently using TLC to determine the optimal time to quench the reaction, maximizing the yield of the desired product before significant side product formation occurs.[10]

  • Alternative Deprotection Strategies:

    • For acid-sensitive substrates, consider non-acidic deprotection methods. For example, benzyl ethers can be removed by catalytic hydrogenation.[5][11]

Issue 3: Cleavage of the Methyl Glycoside

Symptom: The desired deprotected methyl altropyranoside is not observed; instead, the fully deprotected altrose and/or other degradation products are formed. This indicates the cleavage of the anomeric methyl group.

Probable Causes:

  • Excessively Harsh Acidic Conditions: The glycosidic bond is susceptible to cleavage under strong acidic conditions, a process known as acid hydrolysis.[12][13][14][15]

  • Prolonged Reaction Times: Even under moderately acidic conditions, extended reaction times can lead to the cleavage of the glycosidic linkage.

Solutions:

  • Use Milder Acids:

    • Employ weaker acids like acetic acid or use a catalytic amount of a stronger acid. Lewis acids can sometimes offer milder conditions for the deprotection of certain groups.[16]

  • Control Reaction Time and Temperature:

    • Precisely control the reaction time, quenching the reaction as soon as the target protecting group is removed. Running the reaction at a lower temperature will also reduce the rate of glycosidic bond cleavage.

  • Chemoselective Deprotection Reagents:

    • Investigate reagents that offer higher selectivity for the protecting group over the glycosidic bond. For instance, trityl tetrafluoroborate has been used for the chemoselective deprotection of anomeric O-methyl glycosides under specific conditions.[16]

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the most common protecting groups for the hydroxyl groups of methyl altropyranoside and what are the general acidic conditions for their removal?

The choice of protecting group is crucial and depends on the overall synthetic strategy. Here are some common examples:

Protecting GroupTypical Acidic Deprotection ConditionsStability
Benzylidene Acetal (e.g., 4,6-O-benzylidene)80-90% Acetic Acid (aq), heat; TFA in CH₂Cl₂ or TolueneStable to base, removed by acid or hydrogenolysis.[5][11]
Isopropylidene Acetal (Acetonide) Dilute aqueous acid (e.g., HCl, H₂SO₄), TFA.[17]Very acid-labile, stable to base.
Silyl Ethers (e.g., TBDMS, TIPS)Acetic acid, HF-Pyridine, TBAF (fluoride source, often buffered with acid).[6][18]Lability to acid is sterically dependent: TMS > TES > TBDMS > TIPS > TBDPS.[18]
Benzyl Ether (Bn) Strong acids (e.g., TFA), but more commonly removed by catalytic hydrogenation (Pd/C, H₂).[5]Stable to both acidic and basic conditions.[5]
Acetyl (Ac) / Benzoyl (Bz) Esters Mild acid (e.g., HCl in methanol), but more commonly removed by base (e.g., Zemplén conditions).[19]Base-labile, relatively stable to mild acid.

Q2: How can I selectively deprotect one type of protecting group in the presence of others?

Selective deprotection relies on the differential lability of the protecting groups.

  • Acid-Labile Groups: You can often selectively remove a more acid-labile group in the presence of a more stable one by carefully controlling the acid strength and reaction time. For example, an isopropylidene acetal can typically be removed without affecting a benzylidene acetal or a benzyl ether by using milder acidic conditions.[17]

  • Silyl Ethers: The rate of acid-catalyzed cleavage of silyl ethers is highly dependent on steric hindrance. Less hindered silyl ethers can be deprotected faster.[18] For instance, a primary TBDMS ether can often be cleaved in the presence of a secondary or tertiary TBDMS ether.

Q3: How do I effectively monitor the progress of my deprotection reaction?

Thin-Layer Chromatography (TLC) is the most common and convenient method.[10]

  • Procedure:

    • Prepare a TLC plate with spots for your starting material, a co-spot (starting material and reaction mixture), and the reaction mixture.

    • Elute the plate with an appropriate solvent system (e.g., a mixture of ethyl acetate and hexanes).

    • Visualize the spots using a UV lamp (if applicable) and/or a staining agent (e.g., p-anisaldehyde, ceric ammonium molybdate, or potassium permanganate).

  • Interpretation: The disappearance of the starting material spot and the appearance of a new, more polar (lower Rf) product spot indicates the progress of the reaction. The formation of multiple new spots suggests the occurrence of side reactions.

Q4: What is a standard work-up procedure for an acid-catalyzed deprotection reaction?

A typical work-up is designed to neutralize the acid catalyst and remove any water-soluble byproducts.[20][21]

  • Quench the Reaction: Cool the reaction mixture to room temperature or 0 °C. Slowly add a weak base, such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃), until gas evolution ceases and the pH of the aqueous layer is neutral or slightly basic.[1][20]

  • Extraction: If the reaction was performed in a water-miscible solvent, it may need to be removed under reduced pressure first. Then, dilute the residue with an organic solvent (e.g., ethyl acetate, dichloromethane) and water. Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer one or two more times with the organic solvent.

  • Washing: Combine the organic layers and wash them with water and then with brine (saturated aqueous NaCl) to remove residual water.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: The crude product can then be purified, typically by flash column chromatography on silica gel.

Section 3: Methodologies and Visualizations

Experimental Protocol: General Procedure for Acid-Catalyzed Deprotection of a Benzylidene Acetal
  • Dissolve the protected methyl altropyranoside (1.0 equivalent) in aqueous acetic acid (e.g., 80% v/v).

  • Heat the reaction mixture to the desired temperature (e.g., 80 °C).

  • Monitor the reaction progress by TLC every 30-60 minutes.

  • Upon completion, cool the reaction mixture to room temperature.

  • Carefully neutralize the acetic acid by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting crude product by flash column chromatography.

Diagrams

Mechanism of Acid-Catalyzed Acetal Deprotection

G cluster_0 Acetal Hydrolysis Acetal Protected Acetal ProtonatedAcetal Protonated Acetal Acetal->ProtonatedAcetal + H⁺ Oxocarbenium Oxocarbenium Ion ProtonatedAcetal->Oxocarbenium - R'OH Hemiacetal Hemiacetal Oxocarbenium->Hemiacetal + H₂O ProtonatedHemiacetal Protonated Hemiacetal Hemiacetal->ProtonatedHemiacetal + H⁺ Diol Deprotected Diol ProtonatedHemiacetal->Diol - R''OH, - H⁺

Caption: General mechanism for the acid-catalyzed hydrolysis of an acetal protecting group.

Troubleshooting Workflow for Incomplete Deprotection

G cluster_outcome Start Incomplete Deprotection Observed by TLC Check_Time Extend Reaction Time? Start->Check_Time Extend_Time Monitor for another 1-2 hours Check_Time->Extend_Time Yes Check_Temp Increase Temperature? Check_Time->Check_Temp No Extend_Time->Check_Temp Increase_Temp Increase by 10°C, monitor closely Check_Temp->Increase_Temp Yes Check_Acid Increase Acid Strength/Conc.? Check_Temp->Check_Acid No Increase_Temp->Check_Acid Increase_Acid Use stronger acid or higher concentration Check_Acid->Increase_Acid Yes Failure Consider Alternative Strategy Check_Acid->Failure No Success Reaction Complete Increase_Acid->Success

Caption: A decision-making workflow for addressing incomplete deprotection reactions.

References

  • García Fernández, J. M., Ortiz Mellet, C., Moreno Marín, A., & Fuentes, J. (1995). A mild and efficient procedure to remove acetal and dithioacetal protecting groups in carbohydrate derivatives using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone. Carbohydrate Research, 274, 263–268. [Link]

  • Kim, J. H., Yang, H., Park, J., & Lee, S. G. (2012). Ring Cleavage Reactions of Methyl α-D-Allopyranoside Derivatives with Phenylboron Dichloride and Triethylsilane. Molecules, 17(9), 10599–10611. [Link]

  • Wikipedia. (n.d.). Silyl ether. [Link]

  • Kononov, L. O., & Nifantiev, N. E. (2024). Acid-Catalyzed Transformation of Pyranosides into Furanosides as a Tool for Preparation of Furanoside Synthetic Blocks. Organic Letters. [Link]

  • Boltje, T. J., & van der Marel, G. A. (2015). 1 Protecting Group Strategies in Carbohydrate Chemistry.
  • Timell, T. E. (1964). THE ACID HYDROLYSIS OF GLYCOSIDES. Canadian Journal of Chemistry, 42(6), 1456-1472. [Link]

  • Gelest. (n.d.). Deprotection of Silyl Ethers. Gelest Technical Library.
  • Crich, D. (2012). Selective Deprotection of Silyl Ethers. Request PDF. [Link]

  • Organic Chemistry Portal. (n.d.). Dimethyl Acetals. [Link]

  • Liénard, B. M. R., & Nitschke, J. R. (2021). Catalytic Site-Selective Carbamoylation of Pyranosides. Organic Letters, 23(15), 5894–5898. [Link]

  • Falck, J. R., & Reddy, K. M. (2002). Reductive Deprotection of Silyl Groups with Wilkinson's Catalyst/Catechol Borane. The Journal of Organic Chemistry, 67(23), 8234–8237. [Link]

  • van der Vorm, S., Hansen, T., Overkleeft, H. S., & van der Marel, G. A. (2019). Mild and General Protocol for Selective Deacetylation of Acetyl/Benzoyl-Protected Carbohydrates. The Journal of Organic Chemistry, 84(14), 8967–8976. [Link]

  • Reddy, Ch. R., & Reddy, P. S. (2009). The chemoselective and efficient deprotection of silyl ethers using trimethylsilyl bromide. Organic & Biomolecular Chemistry, 7(21), 4443–4446. [Link]

  • Creative Biolabs. (n.d.). Thin Layer Chromatography (TLC) for Carbohydrate Analysis. [Link]

  • Banks, B. E. C., & Vernon, C. A. (1961). The mechanisms of hydrolysis of glycosides and their relevance to enzyme-catalysed reactions. Journal of the Chemical Society, 1698. [Link]

  • Nifantiev, N. E., & Kononov, L. O. (2017). Acid-Catalyzed Transformation of Pyranosides into Furanosides as a Tool for Preparation of Furanoside Synthetic Blocks. Request PDF. [Link]

  • LibreTexts Chemistry. (2021). 4.7: Reaction Work-Ups. [Link]

  • Kocienski, P. J. (2005). Protecting Groups. Georg Thieme Verlag.
  • Satoh, H., Manabe, S., & Ito, Y. (2011). A proposed pathway of the anomerization reactions of pyranosides with 2,3-trans cyclic protecting groups. ResearchGate. [Link]

  • Washington State University. (n.d.). Monitoring Reactions by TLC.
  • Reddy, K. S., & Kumar, A. (2013). Removal of benzylidene acetal and benzyl ether in carbohydrate derivatives using triethylsilane and Pd/C. Beilstein Journal of Organic Chemistry, 9, 74–78. [Link]

  • University of Rochester. (n.d.). About Workup. [Link]

  • Dr. C. (2020, November 20). 34-3 Removing Acetals – Reaction and Mechanism. YouTube. [Link]

  • Ashenhurst, J. (2018, April 24). Key Reactions Of Sugars: Glycosylation and Protection. Master Organic Chemistry. [Link]

  • Ashenhurst, J. (2010, May 28). Hydrates, Hemiacetals, and Acetals. Master Organic Chemistry. [Link]

  • CEM Corporation. (n.d.). Protection and Deprotection. [Link]

  • Urban, D., & Skrydstrup, T. (2013). Regio- and chemoselective reductive cleavage of 4,6-O-benzylidene-type acetals of hexopyranosides using BH3·THF–TMSOTf.
  • Crich, D., & Li, H. (2007). Synthesis of 3-C-Methyl-d-Mannopyranoside Derivatives Functionalized at the 3-Position. The Journal of Organic Chemistry, 72(11), 4029–4038. [Link]

  • Pathak, T. P., & Maddess, M. L. (2008). Mild and Efficient Chemoselective Deprotection of Anomeric O-Methyl Glycosides with Trityl Tetrafluoroborate. The Journal of Organic Chemistry, 73(14), 5621–5624. [Link]

  • Biotage. (2023, January 30). How To: Measure and Optimize the Removal of MMT Protecting Groups. [Link]

  • ResearchGate. (2013, January 14). How to do work-up of a BOC deprotection reaction by TFA?. [Link]

  • Contreras-Jakšić, C., & Zúñiga-Hansen, M. E. (2019). A simple quantitative method using TLC-image analysis to determine fructooligosaccharides (FOS) in food samples. Food Science and Technology, 39(Suppl 2), 485–490. [Link]

  • Glen Research. (n.d.). Deprotection Guide. [Link]

  • Thermo Fisher Scientific. (n.d.). Introduction to Cleavage Techniques.
  • Demchenko, A. V. (2014). A Hitchhiker's Guide to Problem Selection in Carbohydrate Synthesis. The Journal of Organic Chemistry, 79(18), 8465–8478. [Link]

  • Smith, A. B., & Jones, C. D. (2023). Chiral Brønsted Acid Catalyzed Cascade Alcohol Deprotection and Enantioselective Cyclization. ACS Omega. [Link]

  • Chang, Y.-C., & Lin, P.-C. (2019). Direct Oligosaccharide Profiling Using Thin-Layer Chromatography Coupled with Ionic Liquid-Stabilized Nanomatrix-Assisted Laser Desorption-Ionization Mass Spectrometry. Analytical Chemistry, 91(18), 11847–11854. [Link]

  • Demchenko, A. V., Pornsuriyasak, P., & De Meo, C. (2006). Acetal Protecting Groups in the Organic Laboratory: Synthesis of Methyl 4,6-O-Benzylidene-α-D-Glucopyranoside. Journal of Chemical Education, 83(5), 775. [Link]

  • Gunay, N. S., & Linhardt, R. J. (2009). Thin Layer Chromatography for the Separation and Analysis of Acidic Carbohydrates. Journal of Liquid Chromatography & Related Technologies, 32(12), 1709–1721. [Link]

  • Chemistry Steps. (n.d.). Glycosides. [Link]

  • CAZypedia. (2025). Glycoside hydrolases. [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparing the conformational stability of methyl altropyranoside vs mannopyranoside

Conformational Stability in Pyranosides: A Comparative Guide to Methyl α-D-Altropyranoside vs. Methyl α-D-Mannopyranoside Executive Summary Conformational stability in pyranosides dictates their thermodynamic behavior, c...

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Author: BenchChem Technical Support Team. Date: April 2026

Conformational Stability in Pyranosides: A Comparative Guide to Methyl α-D-Altropyranoside vs. Methyl α-D-Mannopyranoside

Executive Summary

Conformational stability in pyranosides dictates their thermodynamic behavior, chemical reactivity, and binding affinity to biological receptors. As a Senior Application Scientist, I frequently encounter challenges in drug development where subtle stereochemical differences drastically alter a molecule's 3D landscape. This guide provides an in-depth comparative analysis of two C3 epimers: methyl α-D-mannopyranoside and methyl α-D-altropyranoside . While mannose adopts a rigid, highly stable chair conformation, altrose exhibits a dynamic, solvent-dependent conformational equilibrium[1]. Understanding the causality behind these differences is critical for rational drug design and carbohydrate synthesis.

Stereoelectronic Foundations: The Causality of Conformation

Methyl α-D-Mannopyranoside: The Rigid 4C1​ Scaffold

Methyl α-D-mannopyranoside is the quintessential example of a conformationally locked pyranoside. It almost exclusively populates the 4C1​ chair conformation[2]. The causality behind this stability lies in the optimal stereoelectronic arrangement of its substituents:

  • Equatorial Preference : In the 4C1​ state, the bulky hydroxymethyl group at C5, along with the hydroxyls at C3 and C4, are all equatorial. This minimizes unfavorable 1,3-diaxial interactions.

  • Exo-Anomeric Effect : The alpha-anomeric methoxy group at C1 is axial. This orientation allows optimal hyperconjugation from the axial lone pair of the endocyclic ring oxygen into the σ∗ antibonding orbital of the exocyclic C1-O bond, providing significant thermodynamic stabilization.

  • Absence of Severe Clashes : The only axial hydroxyl is at C2. Because the adjacent C1-OMe and C3-OH are axial and equatorial respectively, there are no severe 1,3-diaxial clashes. Molecular dynamics (MD) and saturation-transfer difference (STD) NMR studies confirm that this 4C1​ rigidity is maintained even during complexation with lectins like Pisum sativum agglutinin (PSA)[2].

Methyl α-D-Altropyranoside: The 4C1​⇌1C4​ Equilibrium

In stark contrast, methyl α-D-altropyranoside—the C3 epimer of mannose—exhibits pronounced conformational plasticity. The inversion of stereochemistry at C3 fundamentally disrupts the stability of the 4C1​ chair[1].

  • The 1,3-Diaxial Penalty : In the 4C1​ conformation, the C3-OH is forced into an axial position. This creates a massive steric clash with the axial C1-OMe group.

  • Conformational Relief : To relieve this strain, the pyranose ring undergoes a chair flip to the 1C4​ conformation. In 1C4​ , the C1-OMe and C3-OH become equatorial. However, this flip forces the C4-OH and the bulky C5-CH 2​ OH into axial positions, introducing new steric penalties.

  • Solvent-Dependent Equilibrium : Because the energy penalties of the 4C1​ (C1-C3 diaxial clash) and 1C4​ (C4-C5 diaxial clash) conformations are comparable, the molecule exists as a dynamic mixture. The exact conformer ratio is highly sensitive to the solvent's dielectric constant and hydrogen-bonding capacity (e.g., shifting significantly between THF, methanol, DMSO, and water)[1].

ConformationalDrivers Man Methyl α-D-mannopyranoside Man4C1 4C1 Chair (Highly Stable) Man->Man4C1 Alt Methyl α-D-altropyranoside AltEq 4C1 ⇌ 1C4 Equilibrium Alt->AltEq Anomeric Exo-Anomeric Effect Man4C1->Anomeric DiaxialMan No 1,3-Diaxial Clashes Man4C1->DiaxialMan DiaxialAlt C1-C3 Diaxial Clash (4C1) AltEq->DiaxialAlt Drives to 1C4 ReliefAlt C4-C5 Diaxial Clash (1C4) AltEq->ReliefAlt Drives to 4C1

Stereoelectronic drivers dictating the conformational states of mannose and altrose pyranosides.

Quantitative Data Synthesis

The structural divergence between these epimers is directly observable via NMR spectroscopy. The 3JHH​ coupling constants serve as a time-averaged readout of the conformational ensemble.

PropertyMethyl α-D-MannopyranosideMethyl α-D-Altropyranoside
Preferred Conformation Rigid 4C1​ Chair 4C1​⇌1C4​ Mixture
C3-OH Orientation (in 4C1​ ) EquatorialAxial
Primary Steric Penalty NoneC1-OMe / C3-OH 1,3-diaxial clash
3JH1,H2​ (Hz) ~1.5 - 2.0 (eq-eq)~3.5 - 5.5 (Time-averaged)
3JH3,H4​ (Hz) ~9.0 - 10.0 (ax-ax)~3.0 - 5.0 (Time-averaged)

Methodological Framework: Self-Validating Protocols

To rigorously characterize these conformational landscapes, a dual-pronged approach combining experimental NMR and high-level computational chemistry is required[1]. This workflow is designed to be self-validating: experimental observables constrain the theoretical models, while the models explain the physical origins of the observables.

Protocol 1: NMR-Based Conformational Deconvolution

Rationale : 3JHH​ coupling constants are sensitive to dihedral angles via the Karplus relationship. By measuring these in various solvents, we can perturb and quantify the equilibrium.

  • Sample Preparation : Prepare 10-20 mM solutions of the pyranoside in a polarity series of deuterated solvents (e.g., CDCl3​ , CD3​OD , DMSO−d6​ , D2​O ). This solvent series is critical to isolate dielectric effects from explicit hydrogen bonding.

  • Data Acquisition : Acquire 1D 1H NMR spectra at high field ( ≥600 MHz) with precise temperature control (298 K). Acquire 2D NOESY/ROESY spectra (mixing times 200-500 ms) to capture through-space distance constraints.

  • Spectral Simulation : Use spin-simulation software (e.g., DAISY or PERCH) to iteratively fit the 1D spectrum, extracting highly accurate 3JHH​ values, especially for strongly coupled spin systems.

  • Population Analysis : Apply the Haasnoot-Altona (generalized Karplus) equation. Because the observed coupling Jobs​ is a mole-fraction-weighted average ( Jobs​=χ4C1​J4C1​+χ1C4​J1C4​ ), use theoretical J -values for the pure conformers to solve for the populations ( χ ). Validate the populations by ensuring they predict the observed NOE cross-peak volumes.

Protocol 2: Computational Free Energy Mapping

Rationale : Density Functional Theory (DFT) alone often fails to accurately capture the dispersion forces inherent in dense carbohydrate hydrogen-bonding networks. A hierarchical approach is necessary[1].

  • Conformational Search : Perform an exhaustive molecular mechanics or semi-empirical conformational search (e.g., using CREST) to generate an initial ensemble of puckering states and exocyclic rotamers.

  • DFT Optimization : Optimize the geometries of the lowest-energy conformers at the B3LYP-D4/def2-TZVP level of theory, incorporating an implicit solvation model (CPCM) matching the NMR solvents. The D4 dispersion correction is non-negotiable for capturing 1,3-diaxial interactions accurately.

  • High-Level Refinement : Perform single-point energy calculations on the optimized geometries using Domain-Based Local Pair Natural Orbital Coupled Cluster theory (DLPNO-CCSD(T1)/cc-pVTZ)[1].

  • Thermodynamic Corrections : Combine the high-level electronic energies with DFT-derived thermal and entropic corrections to yield highly accurate relative free energies ( ΔG ). Compare the Boltzmann-derived theoretical populations with the NMR-derived experimental populations to validate the model.

Workflow Sample Sample Prep (Varying Solvents) NMR NMR Spectroscopy (Extract ³J_HH & NOE) Sample->NMR Pop Population Analysis (Haasnoot-Altona Eq) NMR->Pop Exp. J-values Comp Ab Initio Calculations (DLPNO-CCSD(T1)) Comp->Pop Theo. J-values Result Validated Conformer Ratio (4C1 vs 1C4) Pop->Result

Self-validating workflow integrating NMR coupling constants with high-level Ab Initio calculations.

References

  • Senior, A. W., et al. "Synergy of Theory, NMR, and Rotational Spectroscopy to Unravel Structural Details of D-Altroside Puckering and Side Chain Orientation." Chemistry–A European Journal (2025). [Link]

  • Canales, A., et al. "NMR and Molecular Recognition of N-Glycans: Remote Modifications of the Saccharide Chain Modulate Binding Features." ACS Chemical Biology (2017). [Link]

Sources

Comparative

HPLC method validation for determining methyl altropyranoside purity

As a Senior Application Scientist, I have spent years troubleshooting and optimizing chromatographic assays for highly polar, non-chromophoric compounds. Determining the purity of methyl altropyranoside —a critical carbo...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I have spent years troubleshooting and optimizing chromatographic assays for highly polar, non-chromophoric compounds. Determining the purity of methyl altropyranoside —a critical carbohydrate building block used in the synthesis of modified nucleosides and complex oligosaccharides—presents a classic analytical bottleneck. Because it lacks a UV-absorbing chromophore, traditional UV-Vis detection is entirely blind to this analyte unless you resort to cumbersome pre-column derivatization, which introduces unacceptable variability and recovery losses [1].

To achieve an ICH Q2(R2)-compliant purity assay, we must engineer a method from the ground up, selecting the right stationary phase and the most sensitive aerosol-based detector. This guide objectively compares the available analytical alternatives and provides a self-validating, field-proven protocol.

Detector Comparison: Why CAD Outperforms ELSD and RID

When UV detection is off the table, chromatographers typically turn to Refractive Index Detectors (RID), Evaporative Light Scattering Detectors (ELSD), or Charged Aerosol Detectors (CAD). The causality behind selecting the optimal detector lies in the physics of how they measure mass.

  • Refractive Index Detector (RID): Historically the default for sugar analysis, RID measures changes in the refractive index of the eluent. However, it is strictly limited to isocratic elution, requires hours to thermally equilibrate, and is notoriously insensitive to low-level impurities.

  • Evaporative Light Scattering Detector (ELSD): ELSD nebulizes the eluent and measures the light scattered by the dried analyte particles. While it allows for gradient elution, its fundamental flaw is that light scattering varies exponentially with particle size. Particles smaller than 50 nm scatter light poorly, leading to a complex, non-linear response and a sharp drop in sensitivity at low concentrations [2].

  • Charged Aerosol Detector (CAD): CAD is the scientifically superior alternative. After nebulization and evaporation, analyte particles collide with ionized nitrogen gas. The charge transferred to the particle is directly proportional to its mass, completely independent of its chemical structure. CAD maintains exceptional sensitivity for particles as small as 10 nm, providing up to a 10-fold lower Limit of Detection (LOD) than ELSD and an inherently wider dynamic range [2].

Table 1: Quantitative Comparison of HPLC Detectors for Carbohydrates

Performance MetricRIDELSDCAD
Gradient Compatibility No (Isocratic only)YesYes
Sensitivity (LOD) High (~µg range)Moderate (~ng range)Excellent (Low ng to pg)
Dynamic Range 1–2 orders of magnitude~2 orders of magnitudeUp to 4 orders of magnitude
Response Uniformity Poor (Matrix dependent)Non-linear (Exponential)Highly uniform (Mass-proportional)
Equilibration Time > 2 hours< 30 minutes< 30 minutes

Column Chemistry: The Causality of HILIC Selection

Methyl altropyranoside is highly polar. If you inject it onto a standard C18 reversed-phase column, it will elute in the void volume with zero retention.

While Amino (NH₂) columns are traditionally used for carbohydrates, they suffer from severe stationary phase bleed. This bleed creates an unacceptably high background noise in aerosol detectors like CAD and ELSD.

The Solution: Hydrophilic Interaction Liquid Chromatography (HILIC) utilizing an amide or zwitterionic stationary phase. The Causality: HILIC retains polar analytes by partitioning them into a water-enriched layer immobilized on the stationary phase. Crucially, HILIC requires a highly organic mobile phase (e.g., 80% Acetonitrile). This high volatility is the perfect thermodynamic match for CAD, as it dramatically improves nebulization efficiency and droplet evaporation, directly boosting the signal-to-noise (S/N) ratio [1].

HILIC_CAD_Mechanism Sample Analyte Injection (Methyl Altropyranoside) HILIC HILIC Column (Aqueous Partitioning) Sample->HILIC Nebulizer Nebulization (High Organic MP) HILIC->Nebulizer Evaporation Droplet Evaporation (Volatile Buffer) Nebulizer->Evaporation Corona Corona Discharge (N2+ Ion Charging) Evaporation->Corona Detection Electrometer (Mass-Proportional Signal) Corona->Detection

Fig 1. HILIC-CAD analytical workflow for carbohydrate detection.

Experimental Protocol: A Self-Validating HILIC-CAD System

A method is only as trustworthy as its ability to prove its own validity during every run. The following protocol is designed as a self-validating system, embedding System Suitability Testing (SST) and blank injections directly into the sequence to continuously prove the absence of carryover and the stability of the detector.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve methyl altropyranoside in 50:50 Acetonitrile/Water to a target concentration of 1.0 mg/mL.

    • Causality: Matching the sample diluent to the initial mobile phase conditions prevents peak distortion and solvent-mismatch effects at the column head.

  • Mobile Phase Configuration:

    • Mobile Phase A: 50 mM Ammonium Formate in Water (pH 4.5).

    • Mobile Phase B: 100% LC-MS Grade Acetonitrile.

    • Causality: Non-volatile buffers (like phosphate) will permanently clog and destroy aerosol detectors. Ammonium formate is highly volatile and sublimates completely during the CAD evaporation step.

  • Chromatographic Conditions:

    • Column: Amide-HILIC (150 x 4.6 mm, 3 µm).

    • Gradient: 85% B to 60% B over 15 minutes, followed by a 5-minute re-equilibration.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 40°C (stabilizes partitioning kinetics and reduces backpressure).

  • CAD Settings:

    • Evaporator Temperature: 35°C.

    • Data Collection Rate: 10 Hz with a 3.6-second filter.

  • Self-Validation Sequence Execution:

    • Injections 1-2: Blank (Diluent) Proves no ghost peaks or carryover.

    • Injections 3-7: SST Standard Verifies precision (%RSD < 2.0%), theoretical plates (N > 2000), and peak tailing factor (T < 1.5).

    • Injections 8+: Unknown Samples.

ICH Q2(R2) Method Validation Framework

The recent ICH Q2(R2) guidelines emphasize a lifecycle and risk-based approach to analytical method validation [3]. To validate this HILIC-CAD method for methyl altropyranoside purity, the following parameters must be rigorously evaluated:

  • Specificity: The method must unambiguously differentiate methyl altropyranoside from synthetic precursors (e.g., unreacted pyranosides) and degradation products. Forced degradation studies (acid, base, peroxide, heat) are required to prove peak purity [4].

  • Linearity and Range: Because CAD responses can exhibit slight non-linearity over broad concentration ranges, ICH Q2(R2) permits the use of appropriate mathematical models (e.g., power-function or quadratic fitting) if statistically justified [3]. For assay purposes, linearity should be demonstrated from 80% to 120% of the target concentration.

  • Accuracy & Precision: Evaluated via spike-recovery experiments at 80%, 100%, and 120% levels. The self-validating nature of the method requires an intermediate precision assessment (different days, different analysts) yielding an overall %RSD of ≤ 2.0%.

  • LOD and LOQ: Determined based on the standard deviation of the response and the slope. For CAD, target a Signal-to-Noise (S/N) ratio of >3 for LOD and >10 for LOQ.

  • Robustness: Deliberate, minor variations in column temperature (±2°C), flow rate (±0.1 mL/min), and mobile phase buffer molarity (±5 mM) must be tested to ensure the method's reliability in routine Quality Control environments.

Validation_Workflow Start Method Optimization (System Suitability) Spec Specificity (Matrix & Impurity Clearance) Start->Spec LinRange Linearity & Range (Power-Fit Evaluation) Spec->LinRange AccPrec Accuracy & Precision (Recovery & Repeatability) LinRange->AccPrec LODLOQ Sensitivity (LOD/LOQ Determination) AccPrec->LODLOQ Robust Robustness (DoE on Flow/Temp/pH) LODLOQ->Robust Valid ICH Q2(R2) Validated Fit-for-Purpose Method Robust->Valid

Fig 2. ICH Q2(R2) validation lifecycle for analytical procedures.

References

  • Title: Hydrophilic Interaction Chromatography Coupled with Charged Aerosol Detection for Simultaneous Quantitation of Carbohydrates, Polyols and Ions in Food and Beverages Source: MDPI (Molecules) URL: [Link]

  • Title: ICH Q2(R2) Guide: Analytical Method Validation Explained Source: IntuitionLabs / ICH Guidelines URL: [Link]

  • Title: ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source: European Medicines Agency (EMA) / ICH URL: [Link]

Validation

Comparative Mass Spectrometry Fragmentation Patterns of Methyl Altropyranoside

A Technical Guide for Stereoisomer Differentiation in Carbohydrate Analysis The Analytical Challenge: Stereoisomeric Ambiguity In carbohydrate chemistry and drug development, differentiating hexopyranoside stereoisomers...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide for Stereoisomer Differentiation in Carbohydrate Analysis

The Analytical Challenge: Stereoisomeric Ambiguity

In carbohydrate chemistry and drug development, differentiating hexopyranoside stereoisomers (such as altrose, glucose, mannose, and galactose) using standard Electron Impact Mass Spectrometry (EI-MS) is notoriously difficult. Because these epimers share identical molecular weights and similar functional group distributions, their underivatized EI-MS spectra are essentially indistinguishable.

To resolve this, researchers must employ chemical derivatization. While trimethylsilyl (TMS) ethers are common, they often fail to provide the distinct fragmentation pathways required to confidently assign stereochemistry. Instead, derivatizing the sugars into their tetra-trifluoroacetates (TFA) provides a highly sensitive method for structural elucidation[1]. The strong electron-withdrawing nature and massive steric bulk of the TFA groups amplify the subtle 3D spatial differences (axial vs. equatorial) of the pyranose ring, yielding distinct, diagnostic fragmentation patterns[1].

Mechanistic Rationale: Why Trifluoroacetylation?

As an Application Scientist, I prioritize derivatization strategies that create self-validating data. Trifluoroacetylation achieves this through two distinct mechanisms:

  • Volatility & Thermal Stability: The substitution of hydroxyl protons with CF₃CO- groups eliminates hydrogen bonding, allowing the methyl hexopyranosides to elute cleanly on a GC capillary column without thermal degradation.

  • Steric-Driven Elimination (The Causality): The steric bulk of the TFA groups forces the molecule to relieve spatial strain through the elimination of trifluoroacetic acid (TFAOH, 114 Da). The rate and abundance of this elimination are directly proportional to the number of axial substituents on the pyranose ring.

Fragmentation Pathway of Methyl Hexopyranoside Tetra-TFAs

The primary fragmentation cascade begins with the weak molecular ion ([M]⁺ at m/z 578). From here, the pathway diverges based on the specific stereochemistry of the epimer.

MS_Pathway M_Ion Molecular Ion [M]⁺ m/z 578 Loss_OCH3 [M - OCH3]⁺ m/z 547 (Anomeric Cleavage) M_Ion->Loss_OCH3 - 31 Da Loss_TFA [M - CF3COO]⁺ m/z 465 (Ester Cleavage) M_Ion->Loss_TFA - 113 Da Loss_TFAOH [M - CF3COOH]⁺ m/z 464 (Elimination) M_Ion->Loss_TFAOH - 114 Da Ring_Cleavage Ring Cleavage m/z 200-300 Loss_TFA->Ring_Cleavage Pyranose Ring Opening Loss_TFAOH->Ring_Cleavage Further Fragmentation

Figure 1: Primary EI-MS fragmentation pathways of methyl hexopyranoside tetra-trifluoroacetates.

Comparative Fragmentation Data

When comparing methyl α-D-altropyranoside to its structural alternatives (glucose, mannose, and galactose), the abundance of specific high-mass fragments acts as a definitive stereochemical fingerprint[1].

D-Altrose is the C2, C3-epimer of D-glucose. In its preferred ⁴C₁ chair conformation, methyl α-D-altropyranoside possesses an axial methoxy group at C1, and axial TFA groups at C2 and C3. This 1,2,3-triaxial arrangement creates immense steric repulsion. Consequently, the molecule rapidly eliminates TFAOH (114 Da) to relieve this strain, making the m/z 464 ion the base peak (or near base peak) of its spectrum[1].

In contrast, methyl α-D-glucopyranoside (which has all equatorial TFA groups at C2, C3, and C4) exhibits a much lower abundance of the m/z 464 ion, lacking the steric driving force for elimination. Instead, it heavily favors the loss of the anomeric methoxy group (m/z 547).

Quantitative Comparison of Diagnostic Ions

Table 1: Relative abundance of key diagnostic ions for methyl hexopyranoside tetra-TFA stereoisomers (EI-MS, 70 eV).

Diagnostic Fragmentm/zMethyl α-D-Altropyranoside (Axial C2, C3)Methyl α-D-Glucopyranoside (All Equatorial)Methyl α-D-Mannopyranoside (Axial C2)Methyl α-D-Galactopyranoside (Axial C4)
[M]⁺ 578< 1%< 1%< 1%< 1%
[M - OCH₃]⁺ 547Moderate (~30%)High (~85%) Moderate (~45%)Low (~15%)
[M - CF₃COO]⁺ 465High (~75%)Moderate (~40%)High (~80%)High (~90%)
[M - CF₃COOH]⁺ 464Very High (100%) Low (~10%)Moderate (~50%)Moderate (~60%)

Note: Data synthesis is grounded in the steric elimination principles established for hexopyranoside trifluoroacetates[1].

Validated Experimental Protocol: TFA Derivatization & GC-MS Analysis

To ensure a trustworthy, self-validating system, this protocol includes an internal standard and a derivatization completeness check. Incomplete derivatization will result in peak tailing and confounding m/z 482 [M - 96] peaks, which can lead to false stereochemical assignments.

Materials Required
  • Trifluoroacetic anhydride (TFAA) - Must be freshly opened to prevent hydrolysis.

  • Anhydrous Pyridine

  • Ethyl Acetate (MS Grade)

  • Internal Standard: myo-inositol (derivatized to hexa-TFA)

Step-by-Step Methodology
  • Sample Preparation: Transfer 1.0 mg of the lyophilized methyl altropyranoside[2] (and comparative alternatives) into separate 2.0 mL amber glass autosampler vials with PTFE-lined caps. Add 0.1 mg of myo-inositol to each vial as an internal standard.

  • Solvation: Dissolve the solid in 0.5 mL of anhydrous pyridine. (Causality note: Pyridine acts as both a solvent and an acid scavenger, driving the esterification reaction forward by neutralizing the generated trifluoroacetic acid).

  • Derivatization: In a fume hood, slowly add 0.5 mL of TFAA to the vial. Seal tightly and incubate at 60°C for 30 minutes.

  • Quenching & Drying: Cool the vials to room temperature. Evaporate the reagents to complete dryness under a gentle stream of ultra-high purity Nitrogen (N₂).

  • Reconstitution: Reconstitute the dried, derivatized sample in 1.0 mL of ethyl acetate. Vortex for 10 seconds.

  • GC-MS Acquisition:

    • Column: 5% phenyl-methylpolysiloxane capillary column (e.g., DB-5MS, 30m x 0.25mm x 0.25µm).

    • Injection: 1 µL, split ratio 1:50, inlet temperature 250°C.

    • Oven Program: 100°C (hold 1 min), ramp at 10°C/min to 280°C (hold 5 min).

    • MS Conditions: Electron Ionization (EI) at 70 eV; scan range m/z 50 to 650.

  • Data Validation: Before analyzing the altropyranoside fragmentation, verify the internal standard peak. Then, extract the Extracted Ion Chromatogram (EIC) for m/z 482. If the m/z 482 peak is >5% relative abundance, the sample is incompletely derivatized and must be reprepared.

Conclusion

The structural elucidation of methyl altropyranoside requires moving beyond standard mass spectrometry. By leveraging the steric bulk of trifluoroacetate derivatives, researchers can exploit the 1,2,3-triaxial strain inherent to the altropyranoside chair conformation. This strain dictates a dominant elimination of TFAOH, resulting in a unique, highly abundant m/z 464 fragment that objectively differentiates it from glucose, mannose, and galactose.

References

  • Ando, S., Ariga, T., & Yamakawa, T. "Identification of Stereoisomers of Methyl Hexopyranosides by Mass Spectrometry of Their Trifluoroacetates." Bulletin of the Chemical Society of Japan. 1[1]

  • Vastmans, K., et al. "Hybridisation Potential of 1',3'-Di-O-methylaltropyranoside Nucleic Acids." PMC (nih.gov). 2[2]

Sources

Comparative

Structural differences between alpha and beta anomers of methyl altropyranoside

Title: Structural Differences Between α- and β-Anomers of Methyl Altropyranoside: A Conformational and Experimental Guide Target Audience: Researchers, Structural Biologists, and Drug Development Professionals Executive...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Structural Differences Between α- and β-Anomers of Methyl Altropyranoside: A Conformational and Experimental Guide

Target Audience: Researchers, Structural Biologists, and Drug Development Professionals

Executive Summary

In carbohydrate chemistry and rational drug design, monosaccharides are often incorrectly assumed to exist as rigid 4C1​ chairs. While this holds true for equatorial-rich hexoses like D-glucose, rare sugars such as D-altrose —a critical component of bacterial O-antigens and certain antibiotic motifs—exhibit a remarkably low ring inversion barrier.

This guide provides an objective, data-driven comparison of the structural differences between the alpha ( α ) and beta ( β ) anomers of methyl altropyranoside. By dissecting the stereoelectronic forces that drive their conformational equilibria, we provide researchers with the predictive frameworks necessary for modeling altrose-containing therapeutics.

Mechanistic Comparison: The Thermodynamics of Ring Puckering

The structural divergence between methyl α -D-altropyranoside and methyl β -D-altropyranoside is rooted in the thermodynamic tension between the anomeric effect and steric 1,3-diaxial interactions .

The α -Anomer: Locked by Stereoelectronics

In the 4C1​ chair conformation, methyl α -D-altropyranoside positions its C1-methoxy group axially. This orientation is strongly stabilized by the anomeric effect—specifically, the hyperconjugation of the endocyclic oxygen's lone pair into the σ∗ anti-bonding orbital of the C1-O bond.

  • The Causality: Although the 4C1​ chair forces both the C1-OMe and C3-OH into axial positions (creating a destabilizing 1,3-diaxial clash), the stereoelectronic stabilization of the anomeric effect overwhelmingly compensates for this steric penalty. Consequently, the α -anomer predominantly adopts the 4C1​ conformation in solution[1][2].

The β -Anomer: A Fluid Equilibrium

In contrast, the 4C1​ chair of methyl β -D-altropyranoside places the C1-methoxy group in an equatorial position, entirely forfeiting the anomeric effect.

  • The Causality: To regain anomeric stabilization, the pyranose ring can invert to the 1C4​ chair, which shifts the C1-OMe into an axial position. However, this inversion simultaneously forces the C4-OH and the bulky C5-hydroxymethyl group into axial positions, introducing severe new steric penalties. Because the energy gained by the anomeric effect in 1C4​ is almost perfectly offset by these new steric clashes, the β -anomer exists as a highly fluid, equally weighted (~50:50) dynamic equilibrium between the 4C1​ and 1C4​ chairs[1][3].

Quantitative Structural Data

The following table summarizes the structural parameters and conformational behaviors of both anomers.

Structural ParameterMethyl α -D-AltropyranosideMethyl β -D-Altropyranoside
C1-Methoxy Orientation ( 4C1​ ) Axial (Down)Equatorial (Up)
Anomeric Effect ( 4C1​ ) Present (Stabilizing)Absent
1,3-Diaxial Clashes ( 4C1​ ) C1-OMe / C3-OHNone
Diagnostic 3J4,5​ Coupling ~9.5 Hz (Trans-diaxial)~5.5 Hz (Time-averaged)
Predominant Conformation 4C1​ (>90%) 4C1​⇌1C4​ (~50:50)

Thermodynamic Driver Visualization

The following diagram maps the logical relationship between the stereoelectronic drivers and the resulting conformational states of both anomers.

G cluster_alpha α-D-Altropyranoside cluster_beta β-D-Altropyranoside Alpha α-Anomer Alpha_4C1 4C1 Chair (Predominant) Alpha->Alpha_4C1 Favored by Alpha_1C4 1C4 Chair (Minor) Alpha->Alpha_1C4 Disfavored by Beta β-Anomer Beta_4C1 4C1 Chair (~50%) Beta->Beta_4C1 Equilibrium Beta_1C4 1C4 Chair (~50%) Beta->Beta_1C4 Factors Stereoelectronic Drivers Anomeric Anomeric Effect (Axial C1-OMe) Factors->Anomeric Steric Steric Penalty (1,3-Diaxial) Factors->Steric Anomeric->Alpha_4C1 Anomeric->Beta_1C4 Steric->Alpha_4C1 Steric->Beta_1C4

Thermodynamic drivers of methyl altropyranoside conformational equilibria.

Experimental Methodology: A Self-Validating Protocol

To accurately determine the conformational ratio of methyl altropyranosides in solution, researchers must employ orthogonal spectroscopic techniques. The following protocol utilizes 1D 1 H-NMR and Vibrational Circular Dichroism (VCD) as a self-validating system[1][2].

Step 1: Synthesis and Isolation
  • Glycosidation: React D-altrose with methanolic HCl (Fischer glycosidation) under reflux for 4 hours to yield a thermodynamic mixture of methyl α

    • and β -D-altropyranosides.
  • Purification: Neutralize with basic ion-exchange resin, concentrate, and separate the anomers using silica gel flash chromatography (eluent: CH2​Cl2​ /MeOH).

Step 2: NMR Acquisition and Internal Validation
  • Sample Preparation: Dissolve 10 mg of the isolated anomer in 0.5 mL of D2​O or CD3​OD .

  • Acquisition: Acquire a high-resolution 1D 1 H-NMR spectrum (minimum 600 MHz to ensure sufficient dispersion of the tightly coupled ring protons).

  • Self-Validating Check (The 3J4,5​ Probe):

    • The Causality: In the 4C1​ chair, the protons at C4 and C5 are trans-diaxial (dihedral angle ~180°), which dictates a large coupling constant (~9.5 Hz). In the 1C4​ chair, these same protons become gauche (dihedral angle ~60°), dictating a small coupling constant (~2 Hz).

    • Validation: For the α -anomer, observe a 3J4,5​ of >9.0 Hz, confirming the locked 4C1​ state. For the β -anomer, the observed 3J4,5​ acts as an internal thermometer for the equilibrium. A value of ~5.5 Hz mathematically validates a ~50:50 time-averaged population. Any deviation from this value instantly flags solvent effects or temperature-induced conformational shifts.

Step 3: Orthogonal Verification via VCD
  • Spectral Acquisition: Record the IR and VCD spectra of the samples in a demountable BaF2​ cell.

  • Computational Benchmarking: Perform DFT calculations (e.g., B3LYP/def2-TZVP with implicit solvation) to generate theoretical VCD spectra for both the pure 4C1​ and 1C4​ chairs.

  • Weighting Analysis: Linearly combine the theoretical spectra to match the experimental VCD output. The weighting coefficients will independently confirm the ~50:50 ratio for the β -anomer derived from the NMR coupling constants[1][2].

References

  • Lütjohann, C., Näther, C., & Lindhorst, T. K. (2024). Conformational Analysis of D-Altropyranoside Derivatives. Carbohydrate Research, 544, 109228.[Link]

  • Jaeschke, S. O., Lindhorst, T. K., & Auer, A. A. (2022). Synergy of Theory, NMR, and Rotational Spectroscopy to Unravel Structural Details of D-Altroside Puckering and Side Chain Orientation. Chemistry–A European Journal, 28(41), e202201544.[Link]

Sources

Validation

X-ray crystallography validation of methyl altropyranoside 3D structure

Orthogonal Validation of Carbohydrate Conformations: A Comparative Guide to X-Ray Crystallography, NMR, and DFT for Methyl Altropyranoside Executive Summary In structural glycobiology, defining the precise three-dimensio...

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Author: BenchChem Technical Support Team. Date: April 2026

Orthogonal Validation of Carbohydrate Conformations: A Comparative Guide to X-Ray Crystallography, NMR, and DFT for Methyl Altropyranoside

Executive Summary

In structural glycobiology, defining the precise three-dimensional conformation of a carbohydrate is as critical as determining its primary linkage sequence. Sugars are arguably the most stereochemically intricate family of biomolecules[1]. Methyl altropyranoside serves as an exceptional model compound for structural validation because its altrose configuration introduces significant steric clashes between axial hydroxyl groups. This instability results in a delicate, dynamic equilibrium between the 4C1​ and 1C4​ chair conformations—a phenomenon that challenges the limits of isolated analytical techniques[2].

As a Senior Application Scientist, I present this objective comparison guide to evaluate the performance of Single-Crystal X-ray Diffraction (SCXRD) against Solution-State Nuclear Magnetic Resonance (NMR) spectroscopy and Density Functional Theory (DFT). By examining the causality behind these methodologies, we demonstrate why a self-validating, orthogonal approach is the gold standard for carbohydrate structural elucidation.

Methodological Comparison: The "Product" Landscape

When validating the 3D structure of methyl altropyranoside, researchers typically choose between three primary "products" or analytical workflows. Each offers distinct advantages and inherent blind spots.

Single-Crystal X-ray Diffraction (SCXRD): The Static Benchmark

SCXRD is the dominant technique in structural biology, accounting for the vast majority of deposited structures[3]. It measures electron density via X-ray scattering to provide precise atomic coordinates and absolute configuration.

  • Performance: SCXRD provides unmatched global structural data. However, from an X-ray experiment, we extract only one parameter-set, meaning we observe only a single, static conformation[4].

  • The Blind Spot: The crystallized conformation is heavily dictated by crystal packing forces and intermolecular hydrogen bonding, which may stabilize a conformer that is not biologically relevant in solution. Furthermore, hydrogen atoms—which are critical for defining carbohydrate torsion angles—are often poorly resolved because they possess only one electron and scatter X-rays weakly[5],[4].

Solution-State NMR Spectroscopy: The Dynamic Ensemble

NMR spectroscopy measures nuclear spin interactions (such as J-couplings and NOEs) in a solvent environment.

  • Performance: Unlike SCXRD, NMR does not require crystallization and allows the study of biomolecules under conditions that closely mimic physiological environments[3]. It is highly sensitive to atomic detail and local bond orientations[6].

  • The Blind Spot: NMR captures a time-averaged snapshot of dynamic transitions[1]. For methyl altropyranoside, the resulting data is an ensemble average of the 4C1​ and 1C4​ states. Resolving the precise 3D coordinates requires complex mathematical deconvolution of spin-spin coupling constants[2].

Density Functional Theory (DFT): The In Silico Landscape

Computational modeling using DFT allows researchers to calculate the potential energy surfaces of the carbohydrate in a vacuum or implicit solvent.

  • Performance: DFT can map the entire conformational sphere, identifying global energy minima and transient intermediate states (like skew-boats) that neither SCXRD nor NMR can easily isolate[2].

  • The Blind Spot: Theoretical models are highly dependent on the chosen basis sets and implicit solvent parameters, which often struggle to accurately describe real-world solvent effects[2].

Performance Comparison Matrix

The following table summarizes the quantitative and qualitative performance metrics of the three methodologies when applied to methyl altropyranoside validation.

MetricSCXRD (X-Ray)Solution-State NMRDFT Modeling
Primary Output Electron density map, static 3D coordinatesTime-averaged J-couplings, NOE distancesMinimized free energies, theoretical geometries
Resolution Focus Global molecular shape[6]Local atomic environment & distances[6]Theoretical energy landscape
State of Matter Solid (Crystal lattice)Liquid (Solution)In Silico (Gas phase / Implicit solvent)
Conformational Data Single static conformer[4]Dynamic equilibrium ensemble[2]Multiple local/global minima
Hydrogen Resolution Poor (requires neutron diffraction for precision)[4]Excellent (direct proton detection)Perfect (mathematically defined)
Throughput/Time Days to Weeks (bottleneck: crystallization)Hours to DaysHours (depending on basis set size)

Experimental Protocols: A Self-Validating System

To establish a trustworthy structural baseline, the experimental workflows must be executed with a clear understanding of the physical causality behind each step.

Protocol 1: SCXRD of Methyl Altropyranoside
  • Crystallization via Vapor Diffusion:

    • Action: Dissolve methyl altropyranoside in a minimal volume of methanol. Place in a sealed chamber with a reservoir of a non-polar antisolvent (e.g., pentane).

    • Causality: Slow vapor diffusion prevents rapid precipitation, allowing the molecules to arrange into a highly ordered lattice with minimal mosaicity, which is essential for high-resolution diffraction.

  • Cryo-Cooling and Data Collection:

    • Action: Mount the crystal on a goniometer and flash-cool to 100 K using a nitrogen stream during X-ray exposure.

    • Causality: Cryo-cooling drastically reduces atomic thermal vibrations (B-factors). Because carbohydrates lack heavy atoms, maximizing the signal-to-noise ratio of oxygen and carbon scattering is critical.

  • Phase Resolution and Refinement:

    • Action: Solve the phase problem using Direct Methods. Refine the structure using carbohydrate-specific geometric dictionaries.

    • Causality: Standard protein-centric refinement algorithms can inadvertently force sugars into unnatural torsional spaces to satisfy energy functions. Carbohydrate-specific dictionaries prevent these geometric distortions during refinement[1].

Protocol 2: NMR J-Coupling Analysis
  • Sample Preparation:

    • Action: Dissolve the purified methyl altropyranoside in D2​O (Deuterium Oxide).

    • Causality: D2​O exchanges with the hydroxyl protons ( −OH→−OD ), rendering them invisible in the 1H -NMR spectrum. This eliminates peak overlap and isolates the signals of the pyranose ring's C-H backbone.

  • 1D 1H and 2D NOESY Acquisition:

    • Action: Acquire a high-field (e.g., 600 MHz) 1D proton spectrum to extract 3JH,H​ coupling constants. Follow with a 2D NOESY experiment with a mixing time of 300-500 ms.

    • Causality: The 3JH,H​ values are plugged into the Karplus equation to calculate exact dihedral angles, directly quantifying the ratio of chair conformers. NOESY provides through-space distance constraints (< 5 Å) to confirm the spatial proximity of axial protons, which differ drastically between the 4C1​ and 1C4​ states.

The Case for Orthogonal Integration

Relying on a single method is a critical vulnerability in structural glycobiology. SCXRD and NMR contain inherently complementary information[6]. While SCXRD provides the overarching global architecture, NMR supplies the high-precision local interatomic distances that X-ray struggles to resolve (especially regarding hydrogen atoms)[5],[6].

Modern validation requires integrating these datasets. For example, joint refinement tools (like REFMAC-NMR) utilize primary data from both techniques to generate a structure that satisfies both the crystal electron density and the solution-state distance constraints[6].

G A Methyl Altropyranoside Sample Preparation B SCXRD Analysis (Static Crystal State) A->B C NMR Spectroscopy (Dynamic Solution State) A->C D DFT Modeling (In Silico Energy) A->D E Data Integration (Joint Refinement) B->E Atomic Coordinates C->E J-Couplings & NOEs D->E Energy Minima F Validated 3D Conformation (^4C_1 / ^1C_4 Equilibrium) E->F

Workflow for the orthogonal 3D structural validation of carbohydrate conformations.

Conclusion

For highly flexible molecules like methyl altropyranoside, SCXRD is a powerful but incomplete tool. Its static nature masks the complex conformational equilibria that dictate carbohydrate chemistry in vivo. By strategically coupling SCXRD with the dynamic insights of NMR and the theoretical frameworks of DFT, researchers can achieve a comprehensive, self-validating model of carbohydrate 3D structure.

Sources

Safety & Regulatory Compliance

Safety

Methyl altropyranoside proper disposal procedures

Standard Operating Procedure: Handling and Disposal of Methyl Altropyranoside Waste Operational Context & Chemical Profile Methyl α-D-altropyranoside (CID 12245515) is a specialized carbohydrate derivative widely utilize...

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Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure: Handling and Disposal of Methyl Altropyranoside Waste

Operational Context & Chemical Profile

Methyl α-D-altropyranoside (CID 12245515) is a specialized carbohydrate derivative widely utilized in glycobiology and as a precursor in the synthesis of 1',3'-di-O-methyl altropyranoside nucleoside analogs for drug development [1]. While this compound is biologically benign and does not carry a specific acutely hazardous waste code (such as the EPA’s P or U lists), it must be managed with strict operational rigor.

Discharging synthetic organic molecules into municipal wastewater systems is prohibited in modern laboratory environments. Such practices artificially elevate the Biochemical Oxygen Demand (BOD) of wastewater and risk unpredictable downstream reactions with active pharmaceutical ingredients. Therefore, all methyl altropyranoside waste must be systematically segregated, characterized, and routed for high-temperature thermal destruction (incineration).

Regulatory Framework & Storage Logistics

For research institutions and drug development laboratories, waste management is typically governed by the Resource Conservation and Recovery Act (RCRA). Facilities operating under [2] are granted specific flexibilities for Satellite Accumulation Areas (SAAs) within the laboratory, provided strict tracking and segregation rules are enforced. The [3] strongly advocates for treating all uncharacterized or unregulated lab waste with the same fundamental safety protocols as hazardous materials to prevent environmental contamination.

To maintain compliance and prevent the degradation of carbohydrate-rich waste streams (which can foster rapid microbial growth and gas evolution), adhere to the following quantitative storage parameters:

Table 1: Waste Accumulation and Storage Parameters for Carbohydrate Derivatives

ParameterStandard RCRA (LQG)EPA Subpart K (Academic/Research)Methyl Altropyranoside Best Practice
SAA Volume Limit 55 gallons55 gallons< 10 Liters (Prevents microbial degradation)
SAA Time Limit None (Until full)12 months maximum6 months (Limits aqueous mold growth)
CAA Time Limit 90 days90 days90 days
Primary Container Chemically compatibleChemically compatibleHDPE (Solid/Aqueous) or Borosilicate (Organic)
Storage Temp AmbientAmbient15°C - 25°C (Store away from direct sunlight)

Step-by-Step Disposal Workflows

The following protocols are designed as self-validating systems. By incorporating mandatory physical or chemical checks at the end of each procedure, the workflow inherently prevents downstream logistical failures.

Protocol A: Disposal of Solid Waste (Powders & Consumables)

Applies to: Unused methyl altropyranoside powders, contaminated weighing boats, spatulas, and empty primary reagent vials.

  • Segregation: Collect all solid residues and contaminated consumables in a designated, puncture-resistant solid waste container lined with a 6-mil polyethylene bag.

  • Hazard Deconfliction (Causality): Ensure no reactive chemicals (e.g., strong oxidizers like perchlorates or nitric acid) are present in the same bin. Causality: Carbohydrates act as organic fuels; co-mingling them with oxidizers creates a severe, spontaneous fire hazard.

  • Labeling: Affix a standardized label reading: "Non-Hazardous Chemical Waste - Methyl Altropyranoside Solid".

  • Validation Check (Self-Validating System): Before sealing the bag, perform a visual inspection. If any liquid pooling is observed at the bottom of the bag, the waste fails the solid-state validation. The bag must be placed in secondary containment and treated as liquid waste.

  • Transfer: Seal the bag using a gooseneck tie method once it reaches 75% capacity, and transfer it to the Central Accumulation Area (CAA) for vendor incineration.

Protocol B: Disposal of Liquid Solutions

Applies to: Post-assay buffers, HPLC effluents, or organic synthesis reaction mixtures containing the altropyranoside.

  • Matrix Characterization: Determine the primary solvent matrix. If the solution is >90% water, it is routed to the Aqueous stream. If it contains methanol, DMSO, or other organic solvents, it is routed to the Organic stream.

  • Aqueous Processing:

    • Action: Funnel the aqueous solution into a High-Density Polyethylene (HDPE) carboy.

    • Validation Check (Self-Validating System): Test the pH using indicator strips prior to sealing. The pH must be between 6 and 8. Causality: Extreme pH levels can degrade the HDPE container over time and violate waste vendor acceptance criteria. Adjust with dilute NaOH or HCl if necessary.

  • Organic Processing:

    • Action: Funnel organic mixtures into a borosilicate glass carboy or a specialized solvent-rated PTFE container.

    • Hazard Deconfliction (Causality): Verify that no halogenated solvents (e.g., chloroform, dichloromethane) are mixed into this stream unless the carboy is explicitly labeled for halogenated waste. Causality: Halogenated waste requires a different, significantly more expensive incineration profile to scrub out hydrochloric acid gas emissions.

    • Validation Check (Self-Validating System): Observe the liquid in the carboy for 60 seconds. If the liquid separates into two distinct layers, an aqueous/organic cross-contamination has occurred. This immediately halts the process, requiring the container to be re-classified as a mixed-phase waste stream.

  • Secondary Containment: Place all liquid waste carboys in secondary containment trays capable of holding 110% of the largest container's volume.

Waste Routing Visualization

The following decision matrix illustrates the mandatory segregation pathways for methyl altropyranoside to ensure complete thermal destruction.

WasteWorkflow Start Methyl Altropyranoside Waste Stream Eval Evaluate Solvent Matrix Start->Eval Solid Solid State (Powder/Residue) Eval->Solid Liquid Liquid State (Solutions) Eval->Liquid SolidBin Non-Hazardous Solid Waste Bin Solid->SolidBin Aq Aqueous Buffer (pH 6-8) Liquid->Aq Org Organic Solvent (DMSO/MeOH) Liquid->Org AqBin Aqueous Waste Carboy (HDPE) Aq->AqBin OrgBin Flammable/Organic Carboy (Glass) Org->OrgBin Incinerate High-Temperature Incineration SolidBin->Incinerate AqBin->Incinerate OrgBin->Incinerate

Decision matrix for the segregation and thermal destruction of methyl altropyranoside waste.

References

  • National Center for Biotechnology Information (PubChem). "Methyl altropyranoside | C7H14O6 | CID 12245515." Accessed March 23, 2026.[Link]

  • US Environmental Protection Agency (EPA). "Frequent Questions About Managing Hazardous Waste at Academic Laboratories." Accessed March 23, 2026.[Link]

  • American Chemical Society (ACS). "Regulation of Laboratory Waste." Accessed March 23, 2026.[Link]

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

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